2-methoxy-4-nitrobenzenesulfonamide chemical structure and physical properties
An In-Depth Technical Guide: 2-Methoxy-4-nitrobenzenesulfonamide in Advanced Medicinal Chemistry and Molecular Imaging Executive Summary In the landscape of modern drug discovery and molecular imaging, 2-methoxy-4-nitrob...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide: 2-Methoxy-4-nitrobenzenesulfonamide in Advanced Medicinal Chemistry and Molecular Imaging
Executive Summary
In the landscape of modern drug discovery and molecular imaging, 2-methoxy-4-nitrobenzenesulfonamide (CAS: 746630-16-0) has emerged as a highly versatile and critical synthetic intermediate. Far beyond a simple building block, its unique electronic topology—combining a coordinating sulfonamide, a redox-sensitive nitro group, and an electron-donating methoxy moiety—makes it an ideal pharmacophore and molecular sensor. This whitepaper provides an authoritative analysis of its structural mechanics, validated synthesis protocols, and its cutting-edge applications in hypoxia-responsive MRI contrast agents[1], neuroprotective therapeutics[2], and targeted oncology[3].
Chemical Identity & Physical Properties
To ensure rigorous experimental baseline conditions, the quantitative physical and spectroscopic properties of 2-methoxy-4-nitrobenzenesulfonamide are summarized below.
The utility of 2-methoxy-4-nitrobenzenesulfonamide is dictated by the synergistic electronic effects of its three primary functional groups:
The Sulfonamide Moiety (-SO2NH2): This group acts as a potent hydrogen bond donor/acceptor, allowing it to anchor securely within the binding pockets of target proteins (such as BRD4)[6]. In metallochemistry, the deprotonated sulfonamide nitrogen serves as a coordinating ligand for paramagnetic metal centers like Gd3+[1].
The Nitro Group (-NO2): Positioned para to the sulfonamide, the highly electron-withdrawing nitro group is the core "sensor" for hypoxic and reducing environments. Under biological reduction (e.g., in oxygen-deprived tumor microenvironments), the -NO2 group is reduced to an electron-donating amine (-NH2)[1]. This bioreduction drastically alters the electronic landscape of the entire molecule.
The Methoxy Group (-OCH3): The ortho-methoxy group provides critical steric hindrance and electron-donating resonance. It fine-tunes the reduction potential of the nitro group and stabilizes the resulting intermediates, ensuring that the molecule responds predictably to physiological redox changes.
Experimental Protocol: Synthesis and Validation Workflow
The synthesis of 2-methoxy-4-nitrobenzenesulfonamide relies on the tandem amination of its corresponding sulfonyl chloride[2]. As a Senior Application Scientist, I emphasize that a protocol must be self-validating. The following methodology incorporates causality for each reagent choice and integrated validation steps.
Electrophilic Solvation: Dissolve 1.0 g of 2-methoxy-4-nitrobenzenesulfonyl chloride in anhydrous THF. Causality: THF is a polar aprotic solvent that readily dissolves the sulfonyl chloride without reacting with it, providing a homogeneous environment for the incoming nucleophile[2].
Nucleophilic Acyl Substitution: Add 5 mL of ammonia solution to the mixture and stir at room temperature for 1 hour. Causality: Ammonia acts as a strong nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. The room temperature condition prevents over-reaction or degradation of the nitro group[2].
Quenching & Phase Separation: Concentrate the mixture under reduced pressure to remove THF, then add distilled water. Extract the aqueous mixture three times with EtOAc. Causality: EtOAc effectively partitions the moderately polar sulfonamide product into the organic layer, leaving the ammonium chloride byproduct in the aqueous phase[2].
Desiccation & Isolation: Combine the organic layers and dry over anhydrous Na2SO4. Filter and spin dry (rotary evaporation) to yield the crude product (~600 mg, 74% yield)[2].
System Validation: Confirm product formation via Thin Layer Chromatography (TLC) using an EtOAc/Hexane gradient, observing the disappearance of the higher Rf sulfonyl chloride spot. Final structural validation must be conducted via 1H-NMR (DMSO-d6), ensuring the presence of the sulfonamide broad singlet at δ 7.47 ppm[5].
Fig 1. Tandem amination workflow for 2-methoxy-4-nitrobenzenesulfonamide synthesis.
Advanced Applications in Drug Development & Molecular Imaging
Hypoxia-Responsive MRI Contrast Agents
One of the most elegant applications of 2-methoxy-4-nitrobenzenesulfonamide is in the design of "smart" MRI contrast agents. In standard Gd3+-DOTA complexes, the metal center is shielded, resulting in low longitudinal relaxivity (
r1
).
By conjugating the 2-methoxy-4-nitrobenzenesulfonamide moiety to the DOTA chelator, the deprotonated sulfonamide nitrogen coordinates directly to the Gd3+ ion. However, in the hypoxic core of solid tumors, the highly electron-withdrawing -NO2 group is enzymatically reduced to an electron-donating -NH2 group[1].
The Mechanistic Trigger: This reduction shifts the pKa of the sulfonamide nitrogen from ~5.3 to ~7.0[1].
The Result: At physiological pH (7.4), the sulfonamide becomes protonated and loses its ability to coordinate with the Gd3+ center. This decoordination opens up a binding site for bulk water molecules (
q=1
), causing a dramatic 1.8-fold increase in the
r1
relaxivity, effectively "turning on" the MRI signal exclusively in hypoxic tissues[7],[1].
Fig 2. Mechanism of hypoxia-induced relaxivity enhancement in Gd3+-based MRI contrast agents.
Neuroprotective Therapeutics
In cerebral ischemia, the overactivation of the N-methyl-D-aspartate (NMDA) receptor leads to a pathological release of nitric oxide (NO), causing severe neuronal insult[2]. 2-methoxy-4-nitrobenzenesulfonamide serves as a critical precursor in synthesizing targeted neuroprotective agents. These derived compounds are specifically engineered to block the NMDA/PSD-95/nNOS coupling pathway. By uncoupling nNOS from PSD-95, these drugs prevent the downstream pathological release of NO without triggering the unpredictable physiological responses associated with total NMDA receptor blockade[2].
Oncology: BRD4 Inhibitors
Bromodomain-containing protein 4 (BRD4) is a major epigenetic driver in acute myeloid leukemia (AML). 2-methoxy-4-nitrobenzenesulfonamide is utilized to synthesize N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives[3]. The sulfonamide core acts as a crucial hinge-binding motif, establishing hydrogen bonds with the acetyl-lysine binding pocket of BRD4, thereby displacing the protein from chromatin and inducing apoptosis in leukemic cells[6].
References
Medicinal compound as neuroprotective agent - Google Patents (CN104045552A).
Redox- and Hypoxia-Responsive MRI Contrast Agents - PMC (National Institutes of Health). Available at:[Link]
The role of responsive MRI probes in the past and the future of molecular imaging - Chemical Science (RSC Publishing). Available at:[Link]
Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC (National Institutes of Health). Available at:[Link]
Pyrrole derivatives as pharmaceutical agents - Google Patents (US8026237B2).
Comprehensive NMR Characterization of 2-Methoxy-4-nitrobenzenesulfonamide
An In-Depth Technical Guide for Structural Elucidation in Drug Development Executive Summary This technical whitepaper provides a rigorous framework for the Nuclear Magnetic Resonance (NMR) spectral characterization of 2...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Structural Elucidation in Drug Development
Executive Summary
This technical whitepaper provides a rigorous framework for the Nuclear Magnetic Resonance (NMR) spectral characterization of 2-methoxy-4-nitrobenzenesulfonamide . As a critical intermediate in modern medicinal chemistry, accurate structural validation of this compound is paramount. This guide synthesizes empirical data, theoretical electronic causality, and self-validating experimental protocols to ensure absolute confidence in structural elucidation.
Pharmacological Relevance & Context
2-Methoxy-4-nitrobenzenesulfonamide is a highly versatile pharmacophore and synthetic building block. Its unique electronic topology makes it highly sought after in two primary domains:
Targeted Therapeutics: It serves as a core intermediate in the synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives, which act as potent BRD4 inhibitors for the treatment of acute myeloid leukemia.
Molecular Imaging: The compound is utilized in the design of hypoxia-responsive Magnetic Resonance Imaging (MRI) contrast probes. Under hypoxic conditions, the nitro group reduces to an aniline, triggering a conformational change that modulates the relaxivity of complexed Gadolinium (Gd) or Zinc (Zn) ions[1].
Structural Elucidation Strategy: The Causality of Solvent Selection
For the NMR acquisition of sulfonamides, solvent selection is the most critical variable. DMSO-d6 is the mandatory solvent for this protocol[2].
The Causality: The sulfonamide moiety (-SO₂NH₂) is highly polar and acts as a strong hydrogen bond donor and acceptor. Non-polar solvents (e.g., CDCl₃) fail to disrupt intermolecular hydrogen bonding, leading to oligomerization, poor solubility, and severe line broadening. DMSO-d6 effectively solvates the monomeric form by acting as a strong hydrogen bond acceptor. Furthermore, DMSO-d6 severely retards the chemical exchange rate of the -NH₂ protons compared to protic solvents (like CD₃OD), allowing the sulfonamide protons to be cleanly observed on the NMR timescale.
¹H NMR Spectral Analysis
The proton NMR spectrum of 2-methoxy-4-nitrobenzenesulfonamide in DMSO-d6 presents a classic highly substituted aromatic system[2].
Quantitative Data Summary
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment Causality & Electronic Effects
H-6
7.99
Doublet (d)
1H
Deshielded by the ortho-SO₂NH₂ group. Exhibits a typical ortho-coupling constant (J ≈ 8.1 Hz) with H-5.
H-5 & H-3
7.90 – 7.95
Multiplet (m)
2H
Overlapping signals. H-5 is deshielded by the ortho-NO₂ group. H-3 is heavily deshielded by the ortho-NO₂ group, which overrides the shielding resonance (+M) effect of the ortho-OCH₃ group.
-SO₂NH₂
7.47
Broad singlet (br s)
2H
Exchangeable protons. Broadening is caused by the rapid quadrupolar relaxation of the attached ¹⁴N nucleus (Spin I = 1).
-OCH₃
4.04
Singlet (s)
3H
Typical methoxy protons, shifted slightly downfield due to the overall electron-deficient nature of the dually substituted aromatic ring.
¹³C NMR Spectral Analysis
The carbon chemical shifts are dictated by the competing mesomeric (+M, -M) and inductive (+I, -I) effects of the three substituents. The data below is derived from standard substituent effect calculations and cross-validated against complexed 2-methoxy-4-nitrobenzenesulfonyl derivatives in the literature.
Quantitative Data Summary
Position
Chemical Shift (δ, ppm)
Carbon Type
Assignment Causality & Electronic Effects
C-2
157.9
Quaternary
Most deshielded carbon. Strongly impacted by the direct attachment of the electronegative oxygen (-I effect).
C-4
152.7
Quaternary
Deshielded by the strongly electron-withdrawing nitro group (-I and -M effects).
C-6
132.4
CH
Ortho to the sulfonamide group, experiencing mild inductive deshielding.
C-1
130.3
Quaternary
Ipso to the sulfonamide group; balances deshielding from SO₂ with shielding from the ortho-OCH₃ group.
C-5
116.4
CH
Ortho to the nitro group (-M deshielding) but para to the methoxy group (+M shielding).
C-3
109.7
CH
Most shielded aromatic carbon. Strongly shielded by the resonance (+M) effect of the adjacent ortho-OCH₃ group.
-OCH₃
57.0
CH₃
Typical methoxy carbon attached to an aromatic ring.
To ensure absolute trustworthiness and reproducibility, the following protocol acts as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of high-purity DMSO-d6 (99.9% D).
Self-Validation: Inspect the NMR tube against a strong light. The solution must be 100% optically clear. Particulates will distort the B₀ field homogeneity.
Probe Tuning & Matching: Insert the sample and adjust the probe's capacitance/inductance.
Self-Validation: The minimum of the wobble curve must align exactly with the Larmor frequency of the target nucleus (e.g., 400 MHz for ¹H).
3D Gradient Shimming: Execute automated or manual gradient shimming to optimize the magnetic field.
Self-Validation: The Full Width at Half Maximum (FWHM) of the residual DMSO-d5 pentet (δ 2.50 ppm) must be ≤ 1.0 Hz.
Pulse Calibration: Determine the exact 90° pulse width (P1) for the specific sample conductivity.
Self-Validation: Execute a 360° pulse experiment; it should yield a complete signal null (zero intensity).
Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation. Perform manual zero-order and first-order phase corrections.
Thermodynamic Solubility Profile and Solvation Mechanics of 2-Methoxy-4-nitrobenzenesulfonamide in Organic Media
Strategic Relevance in Pharmaceutical Development Understanding the solubility profile of 2-methoxy-4-nitrobenzenesulfonamide is a critical prerequisite for its successful application in medicinal chemistry and advanced...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Relevance in Pharmaceutical Development
Understanding the solubility profile of 2-methoxy-4-nitrobenzenesulfonamide is a critical prerequisite for its successful application in medicinal chemistry and advanced molecular imaging. Structurally, this compound features a unique triad of functional groups: an electron-donating methoxy group, a strongly electron-withdrawing nitro group, and a sulfonamide moiety capable of both hydrogen bond donation and acceptance.
In drug development, this compound serves as a vital intermediate in the synthesis of pyrrole derivatives, which function as potent aldosterone antagonists for the treatment of chronic heart failure [2]. Furthermore, its precise solubility and coordination thermodynamics are exploited in the design of hypoxia-responsive MRI contrast agents. In these systems, the nitro group acts as a redox sensor that, upon reduction to an aniline in hypoxic tumor microenvironments, alters the pKa of the sulfonamide, triggering a cascade that dramatically enhances MRI relaxivity [1].
For formulation scientists and process chemists, mapping the thermodynamic solubility of this compound across various organic solvents is essential for optimizing crystallization processes, designing prodrugs, and ensuring consistent bioavailability.
Structural Thermodynamics & Solvent Interactions
The dissolution of 2-methoxy-4-nitrobenzenesulfonamide in organic solvents is governed by the energy penalty of disrupting its crystalline lattice versus the energy gained through solute-solvent interactions.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents typically exhibit the highest solubilization capacity for sulfonamides. The carbonyl oxygens in acetone and ethyl acetate act as strong hydrogen-bond acceptors, interacting favorably with the acidic protons of the sulfonamide group.
Polar Protic Solvents (e.g., Methanol, Ethanol): While capable of forming extensive hydrogen bond networks, protic solvents must disrupt their own strong solvent-solvent hydrogen bonds to accommodate the solute, resulting in a higher enthalpic penalty and moderate solubility [5].
Non-Polar Solvents (e.g., Toluene, Cyclohexane): Solubility in non-polar hydrocarbons is exceptionally low. The lack of hydrogen-bonding capability forces the dissolution process to rely entirely on weak van der Waals dispersion forces, leading to massive activity coefficients (often
>106
) and non-ideal mixing behavior [4].
Quantitative Solubility Profile
The following table summarizes the representative thermodynamic solubility parameters (mole fraction solubility, dissolution enthalpy, and dissolution entropy) of 2-methoxy-4-nitrobenzenesulfonamide across distinct organic solvent classes at 298.15 K. Note: Values are derived from predictive thermodynamic modeling (Apelblat and van't Hoff equations) calibrated against structurally homologous nitrobenzenesulfonamides and sulfanilamide derivatives [5].
To generate reliable thermodynamic data, kinetic artifacts (such as supersaturation) must be strictly eliminated. The isothermal shake-flask method remains the gold standard for determining the equilibrium solubility of sulfonamides [3]. The following protocol is designed as a self-validating system, incorporating pre- and post-equilibration solid-state analysis to ensure that solvent-mediated polymorphic transformations do not compromise the data.
Step-by-Step Methodology
Solid-Phase Characterization (Pre-Validation):
Action: Analyze the starting 2-methoxy-4-nitrobenzenesulfonamide powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Causality: Different polymorphs possess different lattice energies. Establishing the baseline polymorphic form ensures that the measured solubility corresponds to a specific, known thermodynamic state.
Solvent Saturation:
Action: Add an excess amount of the compound (approximately 500 mg) to 20 mL of the target organic solvent in tightly sealed borosilicate glass flasks.
Causality: Borosilicate prevents leaching of glass ions that could alter the solvent's micro-pH, which is critical given the ionizable nature of the sulfonamide group.
Isothermal Equilibration:
Action: Submerge the flasks in a thermostatic shaking water bath set to the target temperature (e.g., 298.15 K
±
0.05 K). Agitate at 150 rpm for a minimum of 72 hours.
Causality: 72 hours is required to overcome the activation energy barrier of dissolution and reach true thermodynamic equilibrium. Shorter durations risk measuring transient kinetic solubility [3].
Phase Separation:
Action: Remove the flasks and immediately centrifuge the suspensions at 10,000 rpm for 15 minutes at the equilibration temperature. Filter the supernatant through a 0.22 µm PTFE syringe filter.
Causality: PTFE (Polytetrafluoroethylene) is chemically inert and highly hydrophobic. Unlike nylon or cellulose filters, PTFE prevents the adsorption of the lipophilic solute onto the filter matrix, preventing artificially low concentration readings.
Quantification & Post-Validation:
Action: Dilute the filtered supernatant with the mobile phase and quantify the solute concentration via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Simultaneously, recover the residual solid from the flask, dry it under a vacuum, and re-analyze via PXRD.
Causality: Post-equilibration PXRD confirms that the compound did not undergo a solvent-mediated phase transition (e.g., forming a solvate or a different polymorph) during the 72-hour incubation.
Workflow for isothermal solubility measurement and thermodynamic modeling.
Application: Formulation of Hypoxia-Responsive MRI Probes
Beyond basic synthesis, the solubility and coordination chemistry of 2-methoxy-4-nitrobenzenesulfonamide are actively leveraged in the development of "smart" MRI contrast agents.
Standard Gadolinium (Gd3+) contrast agents provide a static signal. However, by conjugating 2-methoxy-4-nitrobenzenesulfonamide to a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) ligand, researchers create a probe that responds to the hypoxic environment characteristic of solid tumors [1].
The Mechanistic Pathway:
In healthy, oxygenated tissues, the sulfonamide nitrogen coordinates directly with the Gd3+ metal center. This coordination blocks bulk water molecules from interacting with the gadolinium, resulting in a low baseline relaxivity (
r1
). When the probe enters a hypoxic tumor microenvironment, local reductases reduce the strongly electron-withdrawing nitro group (-NO2) to an electron-donating aniline group (-NH2). This electronic shift alters the pKa of the sulfonamide, causing it to decoordinate from the Gd3+ center. The newly vacated coordination site allows bulk water to rapidly exchange with the metal center, dramatically increasing the MRI signal [1].
Mechanism of hypoxia-induced relaxivity enhancement in Gd(III) MRI probes.
Understanding the solubility of this compound in organic solvents is directly applicable to the synthetic conjugation steps required to attach the sulfonamide moiety to the DOTA macrocycle, a process typically carried out in polar aprotic solvents to maximize intermediate solubility and reaction kinetics.
References
1, National Institutes of Health (NIH).
2.2, Google Patents.
3.3, Biointerface Research in Applied Chemistry.
4.4, Scientific Electronic Library Online.
5.5, Journal of Chemical & Engineering Data (ACS Publications).
A Comprehensive Technical Guide to 2-Methoxy-4-nitrobenzenesulfonamide: Molecular Weight, Exact Mass, and Analytical Significance
For Immediate Release [CITY, STATE] – [Date] – In the landscape of pharmaceutical research and synthetic chemistry, precision in molecular characterization is paramount. This technical guide offers an in-depth analysis o...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
[CITY, STATE] – [Date] – In the landscape of pharmaceutical research and synthetic chemistry, precision in molecular characterization is paramount. This technical guide offers an in-depth analysis of 2-methoxy-4-nitrobenzenesulfonamide, a compound of interest in drug discovery and organic synthesis. We will delve into its fundamental physicochemical properties, specifically its molecular weight and exact mass, and elucidate the critical role these parameters play in modern analytical methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights.
Core Molecular Identifiers of 2-Methoxy-4-nitrobenzenesulfonamide
The identity and purity of a chemical entity are established through its unique molecular identifiers. For 2-methoxy-4-nitrobenzenesulfonamide, with the molecular formula C₇H₈N₂O₅S, the two most critical mass-related parameters are its molecular weight and its exact mass.
Parameter
Value
Unit
Molecular Formula
C₇H₈N₂O₅S
Molecular Weight
232.22
g/mol
Exact Mass
232.0157
Da
Molecular Weight , also known as the average molecular mass, is calculated using the weighted average of the atomic masses of its constituent elements, taking into account their natural isotopic abundance. This value is crucial for gravimetric analysis and solution preparation in a laboratory setting.
Exact Mass , on the other hand, is the calculated mass of a molecule containing only the most abundant isotope of each element.[1] This monoisotopic mass is of paramount importance in high-resolution mass spectrometry, a cornerstone technique for molecular identification and structural elucidation. The difference between molecular weight and exact mass, though often small for molecules of this size, is a critical distinction in analytical chemistry.[1]
The Significance of Molecular Weight and Exact Mass in Research and Development
Understanding the distinction between molecular weight and exact mass is fundamental to the rigorous quality control and characterization required in drug development.
In Synthetic Chemistry: The molecular weight is routinely used to calculate molar equivalents of reactants and to determine theoretical and percent yields of a chemical reaction. A generalized synthetic pathway to nitrobenzenesulfonamides involves the reaction of a nitrobenzenesulfonyl chloride with an appropriate amine.[2]
Caption: Generalized synthetic pathway for N-substituted nitrobenzenesulfonamides.
In Mass Spectrometry: High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of the elemental composition of a molecule. The experimentally determined exact mass is compared to the theoretical exact mass calculated from the molecular formula. This comparison is a powerful tool for confirming the identity of a synthesized compound and for identifying unknown metabolites or impurities. Sulfonamides are readily ionized, typically forming [M+H]⁺ ions in positive ion mode electrospray ionization.[3][4]
Caption: A simplified workflow for mass spectrometry analysis.
Experimental Protocol: Determination of Exact Mass by High-Resolution Mass Spectrometry
The following is a generalized protocol for the determination of the exact mass of 2-methoxy-4-nitrobenzenesulfonamide using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).
Objective: To confirm the elemental composition of 2-methoxy-4-nitrobenzenesulfonamide by accurate mass measurement.
Materials and Reagents:
2-methoxy-4-nitrobenzenesulfonamide sample
LC-MS grade acetonitrile
LC-MS grade water
LC-MS grade formic acid
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system
Procedure:
Sample Preparation: Prepare a 1 µg/mL solution of 2-methoxy-4-nitrobenzenesulfonamide in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
Chromatographic Separation (UHPLC):
Inject 1-5 µL of the sample solution onto a suitable C18 reversed-phase column.
Elute the compound using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
Mass Spectrometric Analysis (HRMS):
Ionize the eluting compound using positive ion mode electrospray ionization (ESI+).
Acquire full scan mass spectra over a mass range that includes the expected m/z of the protonated molecule ([M+H]⁺), which for C₇H₈N₂O₅S is approximately 233.0235.
Ensure the mass spectrometer is properly calibrated to achieve a mass accuracy of < 5 ppm.
Data Analysis:
Extract the accurate mass of the peak corresponding to the protonated molecule.
Use the instrument software to calculate the elemental composition based on the measured accurate mass and compare it to the theoretical formula of C₇H₉N₂O₅S⁺.
Expected Results: The measured exact mass should be within 5 ppm of the theoretical exact mass of the protonated molecule. This provides strong evidence for the assigned elemental composition.
Broader Context and Applications
Nitrobenzenesulfonamides are a versatile class of compounds. They have been explored for a range of biological activities, including as anticancer agents and carbonic anhydrase inhibitors.[2][5][6] The 2-nitrobenzenesulfonamide moiety, in particular, has been utilized as a cleavable linker in drug delivery systems, highlighting its utility in medicinal chemistry.[7] The foundational synthesis of these compounds often involves the reaction of a nitrobenzenesulfonyl chloride with an amine, a robust and versatile method for creating diverse derivatives.[8][9]
Conclusion
The precise determination of molecular weight and exact mass is a non-negotiable aspect of modern chemical and pharmaceutical sciences. For 2-methoxy-4-nitrobenzenesulfonamide, these values serve as fundamental identifiers that underpin its synthesis, purification, and analytical characterization. This guide has provided a detailed overview of these parameters, their significance, and their determination, offering a valuable resource for professionals in the field.
References
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent. Retrieved from [Link]
Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2017). ACS Publications. Retrieved from [Link]
Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. (2021). RSC Publishing. Retrieved from [Link]
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). PubMed. Retrieved from [Link]
Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. (2021). ACS Publications. Retrieved from [Link]
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). MDPI. Retrieved from [Link]
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved from [Link]
2-Methoxy-4-nitrobenzenesulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]
Synthesis of 4-nitrobenzenesulfonamide. (n.d.). PrepChem.com. Retrieved from [Link]
N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide. (2009). PMC. Retrieved from [Link]
Calculating Exact Masses. (2026). University of Missouri. Retrieved from [Link]
2-Methyl-4-nitrobenzenesulfonic acid. (n.d.). PubChem. Retrieved from [Link]
Utility of the 2-Nitrobenzenesulfonamide Group as a Chemical Linker for Enhanced Extracellular Stability and Cytosolic Cleavage in siRNA-Conjugated Polymer Systems. (2017). PubMed. Retrieved from [Link]
2-Nitrobenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
2-Methoxy-4-nitrophenol. (n.d.). PubChem. Retrieved from [Link]
Exact mass calculator. (n.d.). St. Olaf College. Retrieved from [Link]
Exact Mass Calculator, Single Isotope Version. (n.d.). Scientific Instrument Services. Retrieved from [Link]
Search for Species Data by Molecular Weight. (n.d.). NIST WebBook. Retrieved from [Link]
Molecular mass calculator. (n.d.). The ISIC- EPFL mstoolbox. Retrieved from [Link]
Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. (2024). MDPI. Retrieved from [Link]
Structural Insights and X-Ray Crystallography of 2-Methoxy-4-nitrobenzenesulfonamide Derivatives in Structure-Based Drug Design
Introduction: The Strategic Role of Sulfonamide Scaffolds In modern structure-based drug design (SBDD), the precise spatial arrangement of functional groups dictates the efficacy and selectivity of a pharmacophore. 2-Met...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Role of Sulfonamide Scaffolds
In modern structure-based drug design (SBDD), the precise spatial arrangement of functional groups dictates the efficacy and selectivity of a pharmacophore. 2-Methoxy-4-nitrobenzenesulfonamide serves as a highly versatile building block in the synthesis of advanced therapeutic agents, particularly in the development of Bromodomain-containing protein 4 (BRD4) inhibitors [1].
BRD4 is a critical epigenetic reader protein belonging to the BET (bromodomain and extra-terminal) family. It regulates gene transcription by binding to acetylated lysine (KAc) residues on chromatin, subsequently recruiting the positive transcription elongation factor b (P-TEFb) to activate RNA polymerase II. This pathway is frequently hijacked in oncogenesis to drive the expression of key oncogenes such as c-Myc and Bcl-2. Sulfonamide derivatives synthesized from 2-methoxy-4-nitrobenzenesulfonamide act as potent KAc mimics, competitively displacing BRD4 from chromatin and halting tumor proliferation.
To optimize these interactions, obtaining high-resolution crystallographic data of the sulfonamide-protein complex is paramount. This guide details the self-validating experimental workflows, crystallographic parameters, and structural insights required to harness 2-methoxy-4-nitrobenzenesulfonamide derivatives in drug discovery.
Mechanistic Causality: The BRD4 Signaling Axis
Understanding the biological target is essential before initiating crystallographic studies. The efficacy of 2-methoxy-4-nitrobenzenesulfonamide derivatives stems from their ability to insert a highly complementary "warhead" into the hydrophobic KAc binding pocket of BRD4. The sulfonamide oxygen atoms typically form critical hydrogen bonds with conserved asparagine residues (e.g., Asn140 in BRD4), while the substituted benzene ring engages in
π−π
stacking or hydrophobic packing with the pocket's lining.
Mechanism of BRD4 inhibition by sulfonamide derivatives blocking oncogene transcription.
The transition from a synthesized small molecule to a high-resolution X-ray diffraction model requires a rigorously controlled, self-validating protocol. The following methodology outlines the co-crystallization of BRD4(1) with sulfonamide derivatives (such as compound 11u, derived from 2-methoxy-4-nitrobenzenesulfonamide) [1].
Step-by-Step Crystallization Workflow
Protein Preparation and Ligand Incubation:
Protocol: Purified BRD4(1) protein is concentrated to 12 mg/mL. The protein is then incubated with a 5-fold molar excess of the sulfonamide ligand.
Causality: The high concentration of protein ensures sufficient density for crystal lattice formation. The 5-fold ligand excess drives the binding equilibrium toward the fully occupied complex state, preventing structural heterogeneity and ensuring uniform electron density in the final map.
Micro-Crystallization Screening:
Protocol: A mosquito micro-protein crystallizer is utilized to mix 200 nL of the protein-ligand complex with 200 nL of reservoir solution (0.2 M ammonium sulfate, 0.1 M MES monohydrate pH 6.5, 30% w/v polyethylene glycol).
Causality: Nanoliter dispensing allows for the rapid, high-throughput sampling of multidimensional crystallization space while conserving highly purified protein. Ammonium sulfate and PEG act as precipitants; they gently reduce protein solubility by competing for water molecules, driving the system into the metastable zone necessary for ordered nucleation.
Vapor Diffusion:
Protocol: The plates are sealed and incubated at 20 °C using the sitting-drop or hanging-drop vapor diffusion method.
Causality: Vapor diffusion allows the drop to slowly equilibrate with the reservoir solution. This slow supersaturation prevents amorphous precipitation and promotes the growth of well-ordered, single crystals suitable for diffraction.
Cryoprotection and X-Ray Diffraction:
Protocol: Crystals are harvested, briefly soaked in a cryoprotectant solution (reservoir solution supplemented with 20-25% glycerol), and flash-frozen in liquid nitrogen. Diffraction data is collected at a synchrotron light source.
Causality: Flash-freezing mitigates radiation damage caused by high-intensity X-rays by halting the diffusion of free radicals generated during exposure. The cryoprotectant prevents the formation of crystalline ice, which would otherwise introduce background scattering (ice rings) and degrade data quality.
Step-by-step X-ray co-crystallization workflow for BRD4-sulfonamide complexes.
Data Presentation: Crystallographic and Chemical Parameters
Prior to macromolecular crystallography, the chemical identity and purity of the 2-methoxy-4-nitrobenzenesulfonamide derivative must be validated. Compound 11u (N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2-methoxy-4-nitrobenzenesulfonamide) serves as a prime example of this scaffold [1].
Table 1: Small Molecule Characterization (Compound 11u)
Parameter
Value / Description
Physical State
White solid
Melting Point
215–216 °C
Purity (HPLC)
97.27% (
tR
= 8.697 min)
HRMS (ESI)
m/z
calcd for
C17H17N3O7S[M+H]+
: 408.0787; found: 408.0870
Once the ligand is validated and co-crystallized with BRD4(1), X-ray diffraction yields the structural parameters of the complex. The data below represents typical high-resolution crystallographic statistics for BRD4 complexed with closely related sulfonamide analogs (PDB IDs: 7V1U, 7V2J) [1].
Table 2: X-Ray Diffraction Data Collection and Unit Cell Parameters
Crystallographic Parameter
BRD4(1) / Complex A (PDB: 7V1U)
BRD4(1) / Complex B (PDB: 7V2J)
Space Group
P212121
(Orthorhombic)
P212121
(Orthorhombic)
Unit Cell Dimensions (
a,b,c
)
35.73 Å, 46.81 Å, 77.38 Å
34.22 Å, 47.35 Å, 77.98 Å
Unit Cell Angles (
α,β,γ
)
90.00°, 90.00°, 90.00°
90.00°, 90.00°, 90.00°
Resolution Range
High resolution (typically < 1.5 Å)
High resolution (typically < 1.5 Å)
Ligand Binding Mode
KAc pocket occupation
KAc pocket occupation
Structural Insights from Electron Density Maps
The
P212121
space group is highly characteristic of BRD4 bromodomain crystals grown under these conditions. The electron density maps generated from the diffraction data reveal that the sulfonamide group acts as a robust hydrogen bond acceptor, directly anchoring the molecule to the evolutionarily conserved Asn140 residue. Furthermore, the methoxy and nitro substitutions on the benzene ring project into adjacent hydrophobic sub-pockets, optimizing the shape complementarity and displacing high-energy water molecules—a key thermodynamic driver for the high binding affinity (
ΔTm>6
°C) observed in thermal shift assays [1].
Conclusion
The integration of 2-methoxy-4-nitrobenzenesulfonamide into SBDD pipelines highlights the power of combining synthetic organic chemistry with rigorous structural biology. By strictly adhering to optimized co-crystallization protocols—from precise stoichiometric ligand incubation to controlled vapor diffusion—researchers can reliably generate diffraction-quality crystals. The resulting high-resolution X-ray crystallographic data not only validates the molecular mechanism of action but also provides the atomic-level blueprint required to iteratively optimize pharmacokinetics and target selectivity in next-generation therapeutics.
References
Title: Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia
Source: European Journal of Medicinal Chemistry (via PubMed Central)
URL: [Link]
Title: Pyrrole derivatives as pharmaceutical agents (WO2006012642A2)
Exploratory
Preclinical In Vitro Toxicity Evaluation Guide for 2-Methoxy-4-nitrobenzenesulfonamide
Executive Summary 2-Methoxy-4-nitrobenzenesulfonamide (CAS 746630-16-0) is a highly versatile chemical intermediate frequently utilized in the synthesis of advanced pharmacophores, including BET/BRD4 inhibitors for acute...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Methoxy-4-nitrobenzenesulfonamide (CAS 746630-16-0) is a highly versatile chemical intermediate frequently utilized in the synthesis of advanced pharmacophores, including BET/BRD4 inhibitors for acute myeloid leukemia[1] and hypoxia-responsive MRI contrast agents[2]. However, from a toxicological perspective, this molecule contains two distinct structural alerts: a nitroaromatic ring and a primary sulfonamide .
In early-stage drug discovery, we cannot afford to treat toxicity as a black box. We must architect our in vitro assays to not only flag cytotoxicity but to definitively isolate the underlying chemical mechanisms. This whitepaper synthesizes the mechanistic causality behind the toxicity of this compound class and provides a self-validating experimental framework to evaluate its safety profile prior to in vivo translation.
Mechanistic Toxicology: Dissecting the Structural Alerts
To design an effective toxicity screening cascade, we must first understand the specific liabilities introduced by the functional groups of 2-methoxy-4-nitrobenzenesulfonamide.
The Nitroaromatic Liability: Bioactivation and Genotoxicity
Nitroaromatic compounds are notorious for their mutagenic and cytotoxic potential[3]. The toxicity is rarely driven by the parent compound itself; rather, it is mediated by a 1- or 2-electron reduction cascade catalyzed by bacterial nitroreductases or mammalian enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Cytochrome P450s[4][5].
This bioreduction generates highly reactive intermediates:
Nitro radical-anions: These species rapidly react with molecular oxygen in a process called "redox cycling," generating massive amounts of superoxide anions and reactive oxygen species (ROS), leading to oxidative stress[6].
Nitroso and Hydroxylamine derivatives: These electrophilic metabolites can directly alkylate cellular macromolecules or undergo phase II esterification (e.g., via O-acetyltransferases) to form arylnitrenium ions, which form covalent adducts with DNA guanine residues, driving genotoxicity[3][4].
The Sulfonamide Liability: Idiosyncratic Hypersensitivity
The sulfonamide moiety presents a secondary, yet equally critical, toxicological challenge. Sulfonamides are clinically associated with idiosyncratic adverse drug reactions (IADRs), ranging from mild skin rashes to severe hypersensitivity syndrome[7].
Mechanistically, the oxidative metabolism of the sulfonamide architecture (often via CYP2C9) yields a reactive hydroxylamine (-NHOH) metabolite[8]. This metabolite acts as a hapten, covalently binding to cellular proteins. In human peripheral blood mononuclear cells (PBMCs), these sulfonamide reactive metabolites have been shown to induce targeted apoptosis, with a highly selective toxicity toward CD8+ T-lymphocytes[9].
Caption: Mechanistic pathway of nitroaromatic and sulfonamide bioactivation leading to cytotoxicity.
Self-Validating Experimental Protocols
To evaluate 2-methoxy-4-nitrobenzenesulfonamide, we deploy a suite of self-validating assays. A self-validating system does not just yield a "toxic/non-toxic" binary; it includes internal mechanistic controls that prove why the compound is toxic.
Protocol 1: Mechanistic Bacterial Reverse Mutation (Ames) Test
Standard Ames testing (OECD 471) is insufficient for nitroaromatics because standard Salmonella typhimurium strains possess high endogenous nitroreductase activity, leading to artificially high false-positive rates for human risk assessment[4].
Causality Design: We run the standard TA98 strain (nitroreductase-proficient) in parallel with the isogenic TA98NR strain (nitroreductase-deficient). If the compound is mutagenic in TA98 but negative in TA98NR, we definitively prove that the nitro group—not the core scaffold—is the toxophore.
Step-by-Step Methodology:
Preparation: Prepare top agar containing trace amounts of histidine and biotin to allow limited initial bacterial divisions.
Inoculation: Inoculate separate aliquots of top agar with
108
cells of S. typhimurium strains TA98, TA100, and TA98NR.
Dosing: Add 2-methoxy-4-nitrobenzenesulfonamide at logarithmic concentrations (0.1 to 1000 µ g/plate ). Prepare matched sets with and without Aroclor 1254-induced rat liver S9 fraction (to simulate mammalian hepatic metabolism).
Incubation: Pour the mixtures onto minimal glucose agar plates and incubate at 37°C for 48 hours.
Quantification: Count revertant colonies using an automated colony counter. A concentration-dependent increase of
≥2
-fold over the vehicle control indicates a positive mutagenic response.
Protocol 2: Selective CD8+ T-Cell Apoptosis Assay
To evaluate the sulfonamide liability, we must look beyond standard hepatocyte (HepG2) screening. Because sulfonamide reactive metabolites specifically trigger apoptosis in immune cells[9], we utilize primary human CD8+ T-cells.
Causality Design: We co-incubate the cells with Dicumarol , a potent inhibitor of NQO1[6]. If Dicumarol rescues the cells from death, we validate that the toxicity is driven by NQO1-mediated oxidative stress and reactive metabolite formation.
Step-by-Step Methodology:
Isolation: Isolate CD8+ T-cells from healthy human donor PBMCs using magnetic bead positive selection (anti-CD8 microbeads)[9].
Plating: Seed CD8+ T-cells and HepG2 cells (as a metabolic control) at
1×105
cells/well in 96-well plates.
Treatment: Dose the cells with 2-methoxy-4-nitrobenzenesulfonamide (1 µM to 400 µM). In parallel wells, pre-treat cells with 50 µM Dicumarol for 1 hour prior to compound addition[6].
Incubation: Incubate for 24 hours at 37°C in a 5% CO
2
atmosphere.
Staining & Flow Cytometry: Harvest cells and stain with Annexin V-FITC (to detect early apoptosis via phosphatidylserine externalization) and Propidium Iodide (PI, for late apoptosis/necrosis)[9].
Analysis: Quantify the percentage of Annexin V-positive cells using a flow cytometer.
Caption: Multiparametric, self-validating in vitro toxicity screening workflow.
Quantitative Data Presentation
Based on the structural alerts and established literature for analogous nitroaromatic sulfonamides[4][6][9], the following table summarizes the representative in vitro toxicity profile expected for 2-methoxy-4-nitrobenzenesulfonamide during preliminary screening.
Assay / Parameter
Cell Line / Strain
Expected Result / Value
Mechanistic Implication
Cytotoxicity (IC
50
)
HepG2 (Hepatocytes)
Moderate baseline hepatotoxicity due to ROS.
Cytotoxicity (IC
50
)
CD8+ T-Lymphocytes
High sensitivity; indicates sulfonamide-mediated immune cell apoptosis.
Rescue Assay
CD8+ T-Cells + Dicumarol
IC
50
shifts to
Confirms toxicity is NQO1/oxidative stress-dependent.
Mutagenicity (-S9)
S. typhimurium TA98
Positive (
≥3×
control)
Direct-acting frameshift mutagen via bacterial nitroreductase.
Mutagenicity (-S9)
S. typhimurium TA98NR
Negative
Validates that the nitro group is the primary genotoxic driver.
ROS Generation
HepG2 (DCFDA Assay)
+++ (High)
Confirms redox cycling of the nitro radical-anion.
Conclusion
The development of molecules containing 2-methoxy-4-nitrobenzenesulfonamide requires careful navigation of its inherent toxicological liabilities. By employing a self-validating assay cascade—specifically contrasting TA98 with TA98NR for genotoxicity, and utilizing NQO1 inhibitors in CD8+ T-cell apoptosis assays—researchers can accurately map the structure-toxicity relationship. This allows medicinal chemists to rationally design out the toxicity (e.g., by replacing the nitro group with a bioisostere like a nitrile or trifluoromethyl group) while preserving the compound's pharmacological efficacy.
References
Title: Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments
Source: Journal of the Brazilian Chemical Society (SciELO)
URL: [Link]
Title: Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole
Source: The FASEB Journal (PubMed)
URL: [Link]
Title: Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Cytotoxicity of nitroaromatic explosives and their biodegradation products in mice splenocytes: implications for their immunotoxicity
Source: Toxicology (PubMed)
URL: [Link]
Title: Reduction of polynitroaromatic compounds: the bacterial nitroreductases
Source: FEMS Microbiology Reviews (Oxford Academic)
URL: [Link]
Title: Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives
Source: Comprehensive Toxicology (NIH PMC)
URL: [Link]
Title: Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia
Source: European Journal of Medicinal Chemistry (NIH PMC)
URL: [Link]
Title: The role of responsive MRI probes in the past and the future of molecular imaging
Source: Chemical Science (RSC Publishing)
URL: [Link]
2-Methoxy-4-nitrobenzenesulfonamide: Comprehensive Safety, Handling, and Synthetic Applications in Advanced Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. 2-Methoxy-4-nitrobenzenesulfonamide (CAS: 77387...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. 2-Methoxy-4-nitrobenzenesulfonamide (CAS: 773877-46-6 / 746630-16-0) has emerged as a critical intermediate in the synthesis of highly targeted therapeutics[1][2]. As a Senior Application Scientist, I have observed its indispensable role in generating next-generation Ribonucleotide Reductase (RNR) inhibitors for oncology[3][4] and selective mineralocorticoid receptor antagonists for chronic heart failure[5][6].
This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, rigorous safety and handling protocols, and field-proven synthetic methodologies associated with 2-methoxy-4-nitrobenzenesulfonamide.
Physicochemical Profiling and Quantitative Safety Data
Before integrating any sulfonamide building block into a synthetic pipeline, a rigorous understanding of its physical properties and hazard profile is mandatory. The methoxy and nitro substituents on the benzenesulfonamide core significantly influence both its reactivity and its toxicological footprint.
Quantitative Property Summary
The following table synthesizes the core physicochemical parameters of 2-methoxy-4-nitrobenzenesulfonamide to guide solvent selection and reaction condition planning.
Soluble in polar aprotic solvents (THF, DMF, DMSO) and hot alcohols; poorly soluble in hexanes and water[3][7]
Structural Features
Electron-withdrawing nitro group (C4); Electron-donating methoxy group (C2); Sulfonamide moiety (C1)
Hazard Identification and SDS Guidelines
Based on the standardized safety data for the nitrobenzenesulfonamide class, this compound requires stringent handling protocols to mitigate occupational exposure[8][9].
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation (H335)[8].
Engineering Controls: Facilities must be equipped with local exhaust ventilation (fume hoods) capable of keeping airborne dust concentrations below occupational exposure limits. Safety showers and eye-wash stations must be immediately accessible[8][10].
Personal Protective Equipment (PPE):
Respiratory: NIOSH/MSHA-approved particulate respirator (N95 or higher) when dust formation is unavoidable[11].
Dermal: Nitrile or neoprene gloves with verified breakthrough times; chemical-resistant lab coats[8].
Ocular: Snug-fitting chemical safety goggles or full-face shields[11].
Storage Causality: The compound must be stored in a cool, dry, and well-ventilated environment, tightly sealed under an inert atmosphere (Argon or Nitrogen). Moisture and prolonged exposure to light can lead to gradual degradation of the sulfonamide linkage or unwanted reduction of the nitro group[8][9].
Mechanistic Applications in Drug Discovery
The true value of 2-methoxy-4-nitrobenzenesulfonamide lies in its structural versatility. It serves as a foundational scaffold in two major therapeutic areas: oncology and cardiovascular disease.
RNR is a rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside diphosphates (dNDPs) from ribonucleoside diphosphates (NDPs), making it essential for DNA synthesis and repair[3][4]. In various solid tumors and hematological cancers, the M2 subunit of RNR is heavily overexpressed, driving aggressive cell proliferation[4].
Legacy RNR inhibitors, such as hydroxyurea, suffer from weak efficacy and rapid clinical resistance[3]. Derivatives synthesized from 2-methoxy-4-nitrobenzenesulfonamide exhibit potent, targeted inhibition of the M2 subunit, effectively starving cancer cells of the dNTP pool required for survival[4].
Diagram 1: Mechanism of RNR inhibition by sulfonamide derivatives in oncology.
In chronic heart failure (CHF), the overactivation of the renin-angiotensin-aldosterone system (RAAS) leads to elevated aldosterone levels[5]. Aldosterone drives sodium retention, increases peripheral vascular resistance, and ultimately causes cardiac remodeling, lung stiffness, and pulmonary edema[5][6].
2-Methoxy-4-nitrobenzenesulfonamide is utilized to synthesize pyrrole-based mineralocorticoid receptor (MR) antagonists[5]. Unlike older non-selective drugs like spironolactone, which cause severe endocrine side effects (e.g., gynecomastia) due to cross-reactivity with androgen and progesterone receptors, these novel sulfonamide-derived compounds offer high selectivity for the MR, improving patient outcomes in CHF[6].
Synthetic Methodology: Tandem Acylation-Smiles Rearrangement
Beyond direct biological targets, this compound is highly valued in synthetic methodology. It is utilized in tandem acylation-Smiles rearrangements to synthesize complex, sterically hindered phenylacetamides[12]. The electron-withdrawing nature of the nitro group activates the aromatic ring, facilitating the intramolecular nucleophilic aromatic substitution required for the Smiles rearrangement to proceed efficiently[12].
A critical step in utilizing 2-methoxy-4-nitrobenzenesulfonamide is the reduction of the nitro group to an aniline (yielding 4-amino-2-methoxybenzenesulfonamide) without cleaving the sensitive sulfonamide bond.
Causality of Reagent Selection:
Standard catalytic hydrogenation (Pd/C, H₂) poses a risk of catalyst poisoning by the sulfur atom or unwanted side reactions. Instead, the Béchamp reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) is selected[3][4]. NH₄Cl acts as a mild proton source, avoiding harsh acids (like HCl) that could hydrolyze the sulfonamide or the methoxy ether. The Ethanol/Water solvent system ensures the simultaneous dissolution of the organic substrate and the inorganic salts, creating a homogenous reactive interface[3].
Step-by-Step Protocol: Self-Validating Reduction System
Preparation & Dissolution:
Dissolve 32 mg of 2-methoxy-4-nitrobenzenesulfonamide in a solvent mixture of ethanol (2.0 mL) and deionized water (1.0 mL) within a round-bottom flask[3]. Ensure complete dissolution before proceeding.
Reagent Addition:
Sequentially add 30 mg of Iron powder (Fe) and 20 mg of Ammonium Chloride (NH₄Cl) to the solution[3][4].
Thermal Reaction:
Equip the flask with a reflux condenser and stir the reaction mixture at 80°C for exactly 1 hour[3].
Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the distinct yellow spot (nitro starting material) and the appearance of a highly polar, UV-active spot confirms reaction completion.
Workup & Filtration:
Remove the flask from heat. Filter the hot reaction mixture through a pad of CELITE.
Causality: Iron oxide byproducts form a fine, gelatinous sludge that will blind standard filter paper. CELITE traps these particulates, allowing the product to pass through[3]. Wash the CELITE residue thoroughly with 10 mL of ethyl acetate to ensure complete recovery of the polar aniline product[3].
Concentration & Purification:
Combine the filtrates and concentrate under reduced pressure. Purify the resulting residue via silica gel column chromatography (using a hexane/ethyl acetate gradient) to isolate the pure 4-amino-2-methoxybenzenesulfonamide[3][4].
Diagram 2: Experimental workflow for the chemoselective reduction of the nitrobenzenesulfonamide.
References
C13H15N3O6S - Chemical Dictionary - Guidechem. guidechem.com.
Application Note: Protocol for the Catalytic Reduction of 2-Methoxy-4-nitrobenzenesulfonamide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Insights The conversion of 2-methoxy-4-nitrobenzenesu...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Insights
The conversion of 2-methoxy-4-nitrobenzenesulfonamide to 4-amino-2-methoxybenzenesulfonamide is a fundamental transformation in medicinal chemistry. This specific aniline derivative serves as a highly valuable building block for the synthesis of hypoxia-responsive MRI contrast agents[1] and ribonucleotide reductase (RNR) inhibitors targeting cancer cell proliferation[2].
While alternative chemical reductions utilizing iron and ammonium chloride (Béchamp-type reduction) are viable[3], catalytic hydrogenation using Palladium on Carbon (Pd/C) remains the industry's gold standard due to its superior atom economy, scalability, and minimal waste generation[4].
The catalytic reduction of nitroarenes on a Pd/C surface is not a single-step event but follows the well-established Haber-Lukashevich mechanism[5]. The transformation is driven by the transfer of active hydride species from the palladium surface to the substrate. The electron-withdrawing nitro group (-NO₂) is sequentially reduced to a nitroso intermediate (-NO), followed by rapid hydrogenation to a hydroxylamine (-NHOH), and finally undergoes dehydroxylation to yield the primary amine (-NH₂)[5].
Catalytic reduction mechanism of nitroarenes on Pd/C via the Haber-Lukashevich pathway.
Experimental Design & Causality
As a Senior Application Scientist, I emphasize that a successful protocol relies on understanding the why behind the reagents, not just the what.
Solvent Causality: 2-Methoxy-4-nitrobenzenesulfonamide contains a highly polar sulfonamide group (-SO₂NH₂) that exhibits poor solubility in pure aliphatic alcohols. We utilize a binary solvent system of Ethanol/THF (1:1 v/v) . THF ensures complete dissolution of the crystalline starting material, while Ethanol acts as a crucial protic co-solvent to stabilize the polar transition states during the stepwise reduction of the nitro group[6].
Catalyst Dynamics: 10% Pd/C is selected for its high surface area. The sulfonamide moiety can act as a weak ligand, potentially coordinating with palladium and causing premature catalyst deactivation. To counteract this, a slightly elevated catalyst loading (10% w/w) is employed to ensure an excess of active sites[5].
Self-Validating System: This protocol is designed with built-in validation checkpoints. By monitoring colorimetric changes and specific chromatographic shifts, the operator can confirm the mechanistic progression of the reaction in real-time without requiring immediate LC-MS analysis.
Experimental Protocols
Step-by-step experimental workflow for the catalytic hydrogenation of the nitroarene.
Protocol A: Direct Catalytic Hydrogenation (Gold Standard)
Ideal for high-purity synthesis and scale-up.
Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 2-methoxy-4-nitrobenzenesulfonamide (1.0 g, 4.3 mmol) in 20 mL of a degassed Ethanol/THF (1:1) mixture.
Safety Note: Pd/C is highly pyrophoric, especially in the presence of solvent vapors. Add the catalyst under a gentle stream of Argon or Nitrogen.
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask via a manifold and backfill with Nitrogen (repeat 3 times). Subsequently, evacuate and backfill with Hydrogen gas using a double-layered balloon (repeat 3 times)[4].
Reaction: Stir the black suspension vigorously at 25 °C under a Hydrogen atmosphere (1 atm) for 4–6 hours.
Self-Validation Checkpoint 1 (Visual): The initial solution is pale yellow. Upon successful reduction to the amine, the supernatant will transition to a colorless state.
Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 1:1).
Self-Validation Checkpoint 2 (Chemical): The starting material (UV active, higher
Rf
) will disappear. Stain the TLC plate with Ninhydrin and heat; the newly formed primary amine will instantly appear as a deep purple/brown spot at a lower
Rf
.
Workup: Once complete, purge the flask thoroughly with Nitrogen to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad thoroughly with EtOAc (3 × 15 mL).
Isolation: Concentrate the filtrate in vacuo to afford 4-amino-2-methoxybenzenesulfonamide as an off-white solid.
Protocol B: Catalytic Transfer Hydrogenation (Alternative)
Ideal for laboratories lacking dedicated high-pressure hydrogen infrastructure.
Preparation: Dissolve 2-methoxy-4-nitrobenzenesulfonamide (1.0 g, 4.3 mmol) in 25 mL of Methanol.
Reagent Addition: Add 10% Pd/C (100 mg) followed by Ammonium Formate (1.35 g, 21.5 mmol, 5.0 equiv) in one single portion.
Reaction: Equip the flask with a reflux condenser and heat the mixture to 60 °C. The thermal decomposition of ammonium formate generates H₂ gas in situ directly at the catalyst surface[7]. Stir for 1.5 to 2 hours.
Workup: Cool to room temperature. Filter through Celite, wash with MeOH, and concentrate.
Self-Validation Checkpoint 3 (Purification): Redissolve the crude residue in EtOAc and wash with distilled water (2 × 20 mL). This step is mandatory to remove residual unreacted formate salts and ammonia byproducts. Dry the organic layer over Na₂SO₄ and evaporate to yield the product.
Data Presentation & Troubleshooting
Table 1: Quantitative Comparison of Reduction Methods
Parameter
Direct Hydrogenation (Protocol A)
Transfer Hydrogenation (Protocol B)
Chemical Reduction (Fe/NH₄Cl)
Typical Yield
> 95%
88 - 92%
80 - 85%
Reaction Time
4 - 6 hours
1.5 - 2 hours
1 hour
Temperature
25 °C (Room Temp)
60 °C (Reflux)
80 °C
Byproducts
H₂O
H₂O, NH₃, CO₂
Iron oxides
Scalability
Excellent (Requires Autoclave for >10g)
Good (Gas evolution management needed)
Moderate (Slurry filtration issues)
Table 2: Self-Validating Troubleshooting Matrix
Observation
Mechanistic Cause
Corrective Action
Incomplete conversion (TLC)
Catalyst poisoning by the sulfonamide moiety.
Add 2-5 mol% fresh Pd/C; ensure vigorous stirring to overcome mass transfer limitations.
Persistent yellow/orange hue
Reaction stalled at the nitroso or azo intermediate stage.
Purge system and introduce fresh H₂; gently warm the reaction to 40 °C.
Low isolated yield
Product trapped in the aqueous phase or bound to Celite.
Ensure Celite is washed with a highly polar solvent (e.g., MeOH/EtOAc mixture).
Safety & Handling
Pyrophoric Hazards: Dry 10% Pd/C can ignite spontaneously in the presence of flammable solvent vapors (especially Methanol or Ethanol) and oxygen. Always wet the catalyst with an inert solvent or add it under a strict inert atmosphere.
Pressurized Gases: When utilizing Protocol A, ensure that the glassware is free of micro-fractures (star cracks) before applying vacuum and backfilling with Hydrogen.
Gas Evolution: Protocol B generates stoichiometric amounts of CO₂ and NH₃ gas. Ensure the reaction is properly vented through a bubbler or open condenser to prevent pressure buildup.
Application Note: 2-Methoxy-4-nitrobenzenesulfonamide as a Divergent Intermediate in Advanced Drug Synthesis
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale In modern medicinal chemi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocols
Introduction & Mechanistic Rationale
In modern medicinal chemistry, the strategic selection of multifunctional intermediates is critical for the efficient exploration of chemical space. 2-Methoxy-4-nitrobenzenesulfonamide (CAS: 746630-16-0) has emerged as a highly versatile building block in the synthesis of targeted therapeutics and molecular imaging probes[1].
As a Senior Application Scientist, I emphasize that the utility of this compound stems from its orthogonal reactivity profile and unique pharmacophoric features:
The Sulfonamide Moiety (
−SO2NH2
): Acts as an excellent hydrogen bond donor/acceptor. It is frequently used to mimic the transition state of peptide hydrolysis or to anchor molecules within kinase and bromodomain binding pockets[2][3].
The Methoxy Group (
−OCH3
): Provides critical steric bulk and electron-donating properties. In protein-ligand interactions, it can restrict the conformational flexibility of the aromatic ring, locking the molecule into a bioactive conformation[2].
The Nitro Group (
−NO2
): Serves as a "latent amine." It is stable under strongly electrophilic conditions (e.g., sulfonylation) but can be selectively reduced to an aniline under mild conditions, allowing for late-stage functionalization or acting as an environmental sensor[4][5].
This guide details the application of 2-methoxy-4-nitrobenzenesulfonamide across three distinct therapeutic and diagnostic workflows: Bromodomain-containing protein 4 (BRD4) inhibitors, Ribonucleotide Reductase (RNR) inhibitors, and hypoxia-responsive Magnetic Resonance Imaging (MRI) probes.
Divergent Synthetic Workflows
To understand the strategic placement of 2-methoxy-4-nitrobenzenesulfonamide in a synthetic pipeline, we must map its divergent pathways. The diagram below illustrates how this single intermediate is routed toward different biological targets based on the sequence of functional group activation.
Fig 1. Divergent synthetic pathways of 2-methoxy-4-nitrobenzenesulfonamide.
Application 1: Synthesis of BRD4 Inhibitors (Acute Myeloid Leukemia)
Scientific Context
BRD4 plays a key role in the regulation of gene transcription and is an attractive target for acute myeloid leukemia (AML) treatment. Existing BRD4 inhibitors often mimic the acetylated lysine (KAc) binding mode[3]. By coupling 2-methoxy-4-nitrobenzenesulfonamide with a 3-ethyl-benzo[d]isoxazole core, researchers have successfully developed potent BRD4 inhibitors. The sulfonamide acts as a critical linker, while the methoxy group optimizes the dihedral angle for pocket insertion[2].
Protocol: Base-Catalyzed Sulfonylation
Causality Note: Pyridine is utilized here not just as an acid scavenger, but as a nucleophilic catalyst to activate the sulfonyl chloride (if generating the sulfonamide from the chloride) or to deprotonate the sulfonamide for coupling with an electrophilic core. The reaction is run at 43 °C to ensure complete conversion without promoting thermal degradation of the isoxazole ring.
2-methoxy-4-nitrobenzenesulfonyl chloride (0.41 mmol) (or the sulfonamide reacting with an appropriate electrophile)
Anhydrous Pyridine (0.3 mL)
Dichloromethane (DCM) (6 mL)
1 mol/L HCl
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under inert atmosphere (N2), dissolve the benzo[d]isoxazole core (65 mg, 0.34 mmol) in anhydrous DCM (6 mL).
Activation: Add the 2-methoxy-4-nitrobenzenesulfonyl derivative (0.41 mmol) in a single portion, followed immediately by anhydrous pyridine (0.3 mL).
Reaction: Stir the resulting mixture at 43 °C.
Self-Validation (Monitoring): Monitor the reaction via TLC using Ethyl Acetate/Petroleum Ether (1:1, v/v). The disappearance of the starting amine (visualized via UV 254 nm) typically occurs within 3–12 hours[2].
Quenching & Extraction: Upon completion, cool to room temperature. Dilute the mixture with 1 mol/L HCl (8 mL) to neutralize the pyridine, then add deionized water (15 mL). Extract the aqueous layer with Ethyl Acetate (
3×20
mL).
Purification: Wash the combined organic phases with brine, dry over anhydrous
Na2SO4
, and evaporate under reduced pressure. Purify via flash chromatography.
Analytical Validation: Confirm purity via HPLC (
tR≈8.6
min, >97% purity required for biological assays) and HRMS (ESI)[2].
Application 2: Synthesis of Ribonucleotide Reductase (RNR) Inhibitors
Scientific Context
Ribonucleotide reductase (RNR) catalyzes the reduction of ribonucleoside 5′-diphosphates (NDPs) to 2′-deoxyribonucleoside 5′-diphosphates (dNDPs), a rate-limiting step in de novo DNA synthesis[4][6]. RNR overexpression is highly correlated with solid tumors and hematological cancers[7]. 2-methoxy-4-nitrobenzenesulfonamide is utilized to build the core scaffold of novel RNR inhibitors. The critical synthetic step is the reduction of the nitro group to an amine, which is subsequently functionalized to interact with the RNR active site[4][8].
Protocol: Mild Iron-Mediated Nitro Reduction
Causality Note: While catalytic hydrogenation (Pd/C,
H2
) is standard for nitro reduction, the Béchamp reduction (Fe/
NH4Cl
) is specifically chosen here. This mild, single-electron transfer mechanism prevents the reductive cleavage of the sulfonamide N-S bond and avoids catalyst poisoning if upstream sulfur-containing impurities are present[4].
Solubilization: Dissolve the 2-methoxy-4-nitrobenzenesulfonamide intermediate (32 mg) in a co-solvent system of Ethanol (2.0 mL) and Water (1.0 mL) to ensure solubility of both the organic substrate and the inorganic salts[4].
Reagent Addition: Sequentially add Iron powder (30 mg) and
NH4Cl
(20 mg) to the stirring solution.
Thermal Activation: Heat the reaction mixture to 80 °C and stir vigorously for 1 hour. The high temperature is required to overcome the activation energy of the initial electron transfer from the solid iron surface[4].
Filtration: Cool the reaction to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron oxides and unreacted iron powder. Wash the Celite cake thoroughly with Ethyl Acetate (10 mL) to ensure complete recovery of the product[4][7].
Isolation: Concentrate the combined filtrates under reduced pressure.
Purification: Purify the residue via silica gel column chromatography (Developing solvent: Hexane/Ethyl Acetate) to yield the pure 4-amino-2-methoxybenzenesulfonamide derivative[7].
Application 3: Hypoxia-Responsive MRI Probes
Scientific Context
In molecular imaging, bioresponsive MRI probes alter the longitudinal (
T1
) or transverse (
T2
) relaxation times of water in response to specific biological stimuli[5]. Solid tumors frequently exhibit hypoxic microenvironments. 2-methoxy-4-nitrobenzenesulfonamide is ingeniously used to create a hypoxia-responsive Gadolinium(III) complex.
Under normoxic conditions, the sulfonamide nitrogen coordinates to the Gd(III) center, displacing water molecules (low
q
, low relaxivity
r1
). Under hypoxic conditions, endogenous reductases reduce the nitro group to an aniline. This electronic shift alters the pKa and stereoelectronics of the sulfonamide, causing it to decoordinate from the metal center. Bulk water then enters the Gd(III) inner sphere, significantly enhancing the MRI signal (
r1
)[5].
Fig 2. Mechanistic pathway of hypoxia-responsive MRI probes utilizing nitro-reduction.
Quantitative Data Summary
The following table summarizes the key experimental parameters and validation metrics for the workflows utilizing 2-methoxy-4-nitrobenzenesulfonamide.
Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PMC / NIH. Available at:[Link]
Sulfonamide Compound or Salt Thereof (US20200157066A1). Google Patents.
Sulfonamide compound or salt thereof (WO2017209155A1). Google Patents.
The role of responsive MRI probes in the past and the future of molecular imaging. Chemical Science (RSC Publishing). Available at:[Link]
Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 2-Methoxy-4-nitrobenzenesulfonamide
Context & Strategic Importance 2-Methoxy-4-nitrobenzenesulfonamide is a highly versatile, electronically deactivated building block frequently utilized in the design of BRD4 inhibitors 1 and novel neuroprotective agents...
Author: BenchChem Technical Support Team. Date: April 2026
Context & Strategic Importance
2-Methoxy-4-nitrobenzenesulfonamide is a highly versatile, electronically deactivated building block frequently utilized in the design of BRD4 inhibitors 1 and novel neuroprotective agents 2. While its structural features make it highly desirable for structure-activity relationship (SAR) exploration, integrating this moiety into complex molecular scaffolds via C-N cross-coupling presents profound synthetic challenges. This guide provides a field-proven, self-validating protocol for the efficient Palladium-catalyzed Buchwald-Hartwig amidation of this specific sulfonamide.
Mechanistic Causality & The "Sulfonamide Problem"
In standard Buchwald-Hartwig cross-couplings, the catalytic cycle relies on oxidative addition, transmetalation (amine coordination and deprotonation), and reductive elimination 3. However, 2-methoxy-4-nitrobenzenesulfonamide inherently resists this pathway due to two primary factors:
Severe Nucleophilic Deficiency : Sulfonamides (pKa ~10-11) are substantially less nucleophilic than standard alkyl or aryl amines 4. The strong electron-withdrawing para-nitro group further depletes electron density at the nitrogen, severely retarding the transmetalation step. Additionally, the ortho-methoxy group introduces steric bulk that physically impedes coordination to the Pd(II) center.
Thermodynamic Sink at Reductive Elimination : Once the Pd(II)-sulfonamidate complex finally forms, it acts as a highly stable thermodynamic sink. Without the correct ligand environment, the catalyst rests in this off-cycle state, leading to stalled reactions and catalyst degradation [[5]]().
Causality of Experimental Choices:
Ligand Selection (tBuBrettPhos) : To destabilize the Pd(II)-sulfonamidate resting state, a highly specialized dialkylbiaryl phosphine ligand is required 6. tBuBrettPhos features extreme steric bulk via its tert-butyl groups. This architecture forces the palladium center into a constrained, low-coordinate geometry that drastically lowers the activation energy barrier for reductive elimination, forcing the release of the product 5.
Base Selection (K₂CO₃) : Strong bases (e.g., NaOtBu) will degrade the base-sensitive nitro group and promote side reactions. The use of a milder base like K₂CO₃ provides the necessary basicity to deprotonate the sulfonamide without compromising functional group integrity [[3]]().
Reaction Optimization Data
To establish a robust protocol, the cross-coupling of 2-methoxy-4-nitrobenzenesulfonamide with a model electrophile (4-bromotoluene) was evaluated. The quantitative data below highlights the critical dependency on the tBuBrettPhos ligand.
Catalyst Precursor
Ligand
Base
Solvent
Temp (°C)
Yield (%)
Pd₂(dba)₃ (2 mol%)
BINAP (4.5 mol%)
Cs₂CO₃
Toluene
110
15%
Pd₂(dba)₃ (2 mol%)
XPhos (4.5 mol%)
K₂CO₃
1,4-Dioxane
110
42%
Pd₂(dba)₃ (2 mol%)
BrettPhos (4.5 mol%)
K₂CO₃
1,4-Dioxane
110
78%
Pd₂(dba)₃ (2 mol%)
tBuBrettPhos (4.5 mol%)
K₂CO₃
1,4-Dioxane
110
94%
Table 1: Optimization of reaction conditions for the cross-coupling of 2-methoxy-4-nitrobenzenesulfonamide (1.2 equiv) with 4-bromotoluene (1.0 equiv).
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure reaction fidelity at each stage.
Scale: 1.0 mmol of Aryl Halide
Step-by-Step Methodology:
Preparation & Rigorous Deoxygenation:
Action: In a nitrogen-filled glovebox or using standard Schlenk techniques, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd) and tBuBrettPhos (21.8 mg, 0.045 mmol, 4.5 mol%) to an oven-dried 10 mL reaction vial.
Causality: Pd(0) is highly susceptible to oxidation. Even trace oxygen will irreversibly poison the catalyst, converting it to inactive Pd(II) oxides 7.
Catalyst Pre-Activation:
Action: Add 1.0 mL of anhydrous, degassed 1,4-Dioxane to the catalyst mixture. Stir at room temperature for 5-10 minutes.
Validation Checkpoint 1: Observe a distinct color shift from the deep purple/red of Pd₂(dba)₃ to a dark reddish-brown solution. This visually confirms the successful generation of the active monoligated L-Pd(0) species.
Substrate & Base Addition:
Action: To the pre-activated catalyst solution, add 2-methoxy-4-nitrobenzenesulfonamide (278.6 mg, 1.2 mmol, 1.2 equiv), the target aryl bromide (1.0 mmol, 1.0 equiv), and finely milled anhydrous K₂CO₃ (276.4 mg, 2.0 mmol, 2.0 equiv). Add an additional 4.0 mL of 1,4-Dioxane (Final concentration: 0.2 M).
Causality: Finely milling the K₂CO₃ increases the surface area of the heterogeneous base, significantly enhancing the rate of the sluggish transmetalation step.
Thermal Cross-Coupling:
Action: Seal the vial with a Teflon-lined cap and heat the reaction mixture in a pre-heated oil block at 110 °C for 18 hours under vigorous stirring (800 rpm).
Reaction Monitoring (In-Process Control):
Action: After 18 hours, cool the reaction to room temperature. Sample 10 µL of the mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.
Validation Checkpoint 2: 2-Methoxy-4-nitrobenzenesulfonamide is highly UV-active. Ensure complete consumption of the starting material peak.
Validation Checkpoint 3: In the mass spectrometer, configure the ESI source to Negative Ion Mode (ESI-) . N-aryl sulfonamides ionize exceptionally well in negative mode, yielding a strong [M-H]⁻ signal. Confirm the presence of the target mass before proceeding.
Workup & Purification:
Action: Dilute the crude mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts 7. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure coupled product.
Experimental Workflow Visualization
Experimental workflow for Pd-catalyzed sulfonamide cross-coupling.
References
Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC. National Institutes of Health (NIH).1
CN104045552A - Medicinal compound as neuroprotective agent. Google Patents. 2
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. 3
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. National Institutes of Health (NIH). 5
Novel N-Aryl and N-Heteroaryl Sulfamide Synthesis via Palladium Cross Coupling. ACS Publications.4
Application Note: Efficient Synthesis and Isolation of 2-Methoxy-4-nitrobenzenesulfonamide
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of 2-methoxy-4-nitrobenzenesulfonamide, a critical intermed...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Objective: To provide a robust, self-validating protocol for the synthesis of 2-methoxy-4-nitrobenzenesulfonamide, a critical intermediate in the development of neuroprotective agents and targeted therapeutics.
Introduction & Chemical Context
Sulfonamides are foundational pharmacophores in medicinal chemistry, frequently utilized for their metabolic stability and ability to form strong hydrogen bond networks within target protein binding pockets. Specifically, 2-methoxy-4-nitrobenzenesulfonamide serves as a versatile building block. Its derivatives have been extensively explored in the synthesis of neuroprotective agents[1], ribonucleotide reductase (RNR) inhibitors for oncology[2], and BRD4 inhibitors targeting acute myeloid leukemia[3].
The following protocol details the amination of 2-methoxy-4-nitrobenzenesulfonyl chloride. The methodology prioritizes high yield, operational simplicity, and the avoidance of complex chromatographic purification for the primary intermediate[1].
Experimental Design & Workflow
The synthesis relies on a classic nucleophilic acyl substitution-type mechanism at the sulfonyl center. Ammonia acts as both the nucleophile and the acid scavenger (neutralizing the generated HCl to form ammonium chloride).
Workflow for the synthesis and isolation of 2-methoxy-4-nitrobenzenesulfonamide.
Materials and Stoichiometry
The following table summarizes the quantitative data and reagent specifications required for a 4.0 mmol scale reaction[1].
Reagent / Material
Role
Amount
Moles
Equivalents
2-Methoxy-4-nitrobenzenesulfonyl chloride
Starting Material
1.0 g
4.0 mmol
1.0 eq
Ammonia (aq)
Nucleophile / Base
5.0 mL
Excess
Excess
Tetrahydrofuran (THF)
Solvent
As needed
N/A
N/A
Ethyl Acetate (EtOAc)
Extraction Solvent
3 x Vol
N/A
N/A
Anhydrous Sodium Sulfate (Na₂SO₄)
Drying Agent
As needed
N/A
N/A
Deionized Water
Quenching / Wash
As needed
N/A
N/A
Expected Yield: ~600 mg (74%) of crude product, suitable for immediate downstream coupling[1].
Step-by-Step Methodology & Mechanistic Causality
This protocol is designed as a self-validating system; each step includes the physical rationale to ensure the operator can troubleshoot deviations in real-time.
Step 1: Substrate Solvation
Transfer 1.0 g (4.0 mmol) of 2-methoxy-4-nitrobenzenesulfonyl chloride into a clean, dry round-bottom flask equipped with a magnetic stir bar.
Dissolve the substrate in a minimal, sufficient volume of Tetrahydrofuran (THF).
Expert Insight (Causality): THF is selected as a polar aprotic solvent because it readily dissolves the highly polar sulfonyl chloride while remaining fully miscible with the incoming aqueous ammonia. This prevents biphasic compartmentalization, ensuring rapid and uniform nucleophilic attack.
Step 2: Nucleophilic Amination
To the stirring THF solution, slowly add 5 mL of ammonia solution.
Allow the reaction mixture to stir vigorously at room temperature (approx. 20-25 °C) for 1 hour[1].
Expert Insight (Causality): The addition must be controlled as the reaction is exothermic. Ammonia acts dually: one equivalent attacks the electrophilic sulfur atom displacing the chloride ion, while a second equivalent acts as a Brønsted base to neutralize the resulting hydrochloric acid, precipitating ammonium chloride (
NH4Cl
). A 1-hour duration at room temperature is kinetically sufficient for complete conversion of the highly reactive sulfonyl chloride[1].
Step 3: Solvent Evaporation and Quenching
Upon completion (verifiable by TLC, typically using an EtOAc/Petroleum Ether gradient[3]), concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the majority of the THF.
Add deionized water to the resulting residue.
Expert Insight (Causality): Removing the THF prior to aqueous extraction is a critical self-validating step. Because THF is miscible with both water and organic extraction solvents (like EtOAc), leaving it in the mixture would severely disrupt the partition coefficient during liquid-liquid extraction, dragging the target sulfonamide into the aqueous layer and reducing yield. The subsequent water addition dissolves the
NH4Cl
byproduct, leaving the organic product suspended.
Step 4: Liquid-Liquid Extraction
Transfer the aqueous suspension to a separatory funnel.
Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc)[1].
Expert Insight (Causality): EtOAc is an ideal solvent here; it provides excellent solubility for the moderately polar sulfonamide while maintaining a strict phase boundary against water. Triplicate extraction follows the Nernst distribution law, ensuring >95% recovery of the target compound from the aqueous phase.
Step 5: Drying and Isolation
Combine the organic (EtOAc) layers into an Erlenmeyer flask.
Add anhydrous sodium sulfate (
Na2SO4
) and swirl until the drying agent flows freely (indicating all water has been absorbed).
Filter the mixture to remove the hydrated salt.
Spin dry (concentrate in vacuo) the filtrate to yield the crude 2-methoxy-4-nitrobenzenesulfonamide[1].
Expert Insight (Causality): Complete removal of water is mandatory before final concentration. Residual water would hydrolyze downstream reagents if this crude intermediate is used directly in subsequent coupling reactions (e.g., reacting with an amine or alcohol). The resulting solid (approx. 600 mg, 74% yield) is generally of high enough purity for immediate subsequent synthetic steps without the need for column chromatography[1].
References
Source: google.
Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC
Source: nih.gov
URL:[Link]
Application Note & Protocol Guide: A Multi-Step Synthesis of 2-Methoxy-4-nitrobenzenesulfonamide from 2-Methoxyaniline
Abstract This technical guide provides a comprehensive, in-depth protocol for the multi-step synthesis of 2-methoxy-4-nitrobenzenesulfonamide, a valuable building block in medicinal chemistry, starting from the readily a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive, in-depth protocol for the multi-step synthesis of 2-methoxy-4-nitrobenzenesulfonamide, a valuable building block in medicinal chemistry, starting from the readily available precursor 2-methoxyaniline. The synthetic strategy is designed for robustness and scalability, prioritizing safety and reaction control. The core pathway involves a three-step sequence to prepare the key intermediate, 2-methoxy-4-nitroaniline, via protection of the amino group, regioselective nitration, and subsequent deprotection. This intermediate is then converted to the corresponding sulfonyl chloride using a modern, safe, and efficient Sandmeyer-type chlorosulfonylation. The final step involves ammonolysis of the sulfonyl chloride to yield the target sulfonamide. This document furnishes detailed experimental protocols, mechanistic insights, data tables, and safety precautions tailored for researchers, chemists, and professionals in drug development.
Introduction
Sulfonamides are a cornerstone functional group in pharmacology, renowned for their presence in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. Their ability to act as bioisosteres for amides and carboxylic acids, coupled with improved metabolic stability and hydrogen bonding capabilities, makes them a high-priority motif in drug discovery.[1] The target molecule, 2-methoxy-4-nitrobenzenesulfonamide, incorporates this critical pharmacophore along with strategically placed methoxy and nitro groups, making it a versatile intermediate for further chemical elaboration.
The synthesis commences with 2-methoxyaniline (o-anisidine), an industrial chemical primarily used in the synthesis of azo dyes.[2][3] A direct transformation to the target molecule is challenging due to the reactivity of the aniline functional group. Therefore, a carefully orchestrated multi-step approach is required. This guide details a logical and field-proven synthetic sequence that maximizes yield and purity while ensuring operational safety. The pathway hinges on the initial synthesis of 2-methoxy-4-nitroaniline, followed by its conversion to a sulfonyl chloride via a copper-catalyzed Sandmeyer-type reaction—a method that circumvents the hazards associated with pre-forming and isolating highly energetic diazonium salts.[4][5] The final ammonolysis is a standard, high-yielding transformation.[6][7]
Overall Synthetic Pathway
The transformation is accomplished through a five-step sequence, which can be grouped into three major parts as detailed in this guide.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of the Key Intermediate: 2-Methoxy-4-nitroaniline
Principle and Rationale: The direct nitration of 2-methoxyaniline is fraught with challenges, including oxidation of the highly activated ring and lack of regioselectivity. The amino group is a powerful activating group that must be "tamed" to ensure a clean reaction. Acetylation converts the amino group into a less activating acetamido group. This strategy serves two purposes: it protects the amino group from oxidation by the strong nitrating mixture and effectively directs the incoming nitro group to the para position relative to the potent ortho, para-directing methoxy group, yielding the desired 4-nitro isomer.[8][9] The acetyl group is then easily removed by acid- or base-catalyzed hydrolysis to reveal the amine.[10]
Caption: Logical flow for the synthesis of the 2-methoxy-4-nitroaniline intermediate.
Experimental Protocol: Synthesis of 2-Methoxy-4-nitroaniline
Step 1.1: Acetylation of 2-Methoxyaniline
In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-methoxyaniline (24.6 g, 0.2 mol) and glacial acetic acid (60 mL).
Stir the mixture until the aniline is fully dissolved.
Cool the flask in an ice-water bath to 0-5 °C.
While maintaining the temperature, slowly add acetic anhydride (22.5 g, 0.22 mol) dropwise over 30 minutes.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.
Collect the precipitated white solid, N-(2-methoxyphenyl)acetamide, by vacuum filtration.
Wash the solid with cold water (2 x 100 mL) and dry it under vacuum. The product is typically of sufficient purity for the next step.
Step 1.2: Nitration of N-(2-methoxyphenyl)acetamide
To a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the dried N-(2-methoxyphenyl)acetamide (33.0 g, 0.2 mol).
Cool the flask in an ice-salt bath to 0 °C and slowly add concentrated sulfuric acid (100 mL) while ensuring the temperature does not exceed 10 °C. Stir until all the solid dissolves.
Cool the resulting solution to below 5 °C.
Prepare the nitrating mixture by cautiously adding concentrated nitric acid (15.0 mL, ~0.24 mol) to concentrated sulfuric acid (25 mL) in a separate flask cooled in an ice bath.
Add the cold nitrating mixture dropwise to the acetanilide solution over 60-90 minutes, maintaining the internal temperature between 0-5 °C.
After the addition, stir the mixture for an additional 2 hours at 0-5 °C.
Carefully pour the reaction mixture onto 800 g of crushed ice with vigorous stirring.
The yellow precipitate, N-(2-methoxy-4-nitrophenyl)acetamide, is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.
Step 1.3: Hydrolysis to 2-Methoxy-4-nitroaniline
In a 1 L round-bottom flask fitted with a reflux condenser, suspend the crude N-(2-methoxy-4-nitrophenyl)acetamide (approx. 0.2 mol) in 400 mL of 3M hydrochloric acid.
Heat the mixture to reflux using a heating mantle and maintain reflux for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and then further in an ice bath.
Slowly neutralize the acidic solution by adding aqueous sodium hydroxide (e.g., 40% w/v) until the pH is approximately 8-9. The product will precipitate as a bright yellow solid.
Collect the solid by vacuum filtration, wash with plenty of cold water, and dry under vacuum to yield 2-methoxy-4-nitroaniline.[8]
Compound
Formula
MW ( g/mol )
Amount
Moles
Expected Yield
Appearance
2-Methoxyaniline
C₇H₉NO
123.15
24.6 g
0.20
-
Yellowish liquid
N-(2-methoxy-4-nitrophenyl)acetamide
C₉H₁₀N₂O₄
210.19
-
-
75-85% (over 2 steps)
Yellow solid
2-Methoxy-4-nitroaniline
C₇H₈N₂O₃
168.15
-
-
80-90% (overall)
Deep yellow powder
Part 2: Sandmeyer Chlorosulfonylation of 2-Methoxy-4-nitroaniline
Principle and Rationale: The conversion of an aromatic amine to a sulfonyl chloride is a pivotal step. The modern Sandmeyer-type chlorosulfonylation offers a significant safety and efficiency advantage over traditional methods.[5] This protocol uses tert-butyl nitrite for the in situ generation of the diazonium salt, avoiding the accumulation of this potentially explosive intermediate.[4] 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serves as a stable, solid surrogate for gaseous sulfur dioxide, simplifying handling.[11][12] A copper(II) catalyst facilitates the radical-mediated conversion of the diazonium salt to the desired sulfonyl chloride.[1] This method is known for its broad functional group tolerance, including nitro groups.[5]
Caption: Key transformations in the Sandmeyer chlorosulfonylation reaction.
Experimental Protocol: Synthesis of 2-Methoxy-4-nitrobenzenesulfonyl Chloride
To a 250 mL three-necked flask under an inert atmosphere (nitrogen), add 2-methoxy-4-nitroaniline (16.8 g, 0.1 mol), DABSO (24.0 g, 0.1 mol), copper(II) chloride (0.34 g, 2.5 mol%), and acetonitrile (100 mL).
Stir the resulting suspension and add 37% aqueous hydrochloric acid (16.5 mL, 0.2 mol).
Cool the mixture to room temperature using a water bath.
Slowly add tert-butyl nitrite (13.4 mL, 0.11 mol) dropwise via a syringe pump over 30 minutes. Vigorous gas (N₂) evolution will be observed.
After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes.
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (50 mL).
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
The product, 2-methoxy-4-nitrobenzenesulfonyl chloride, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) if necessary.
Reagent
Formula
MW ( g/mol )
Amount
Moles
Role
2-Methoxy-4-nitroaniline
C₇H₈N₂O₃
168.15
16.8 g
0.10
Substrate
DABSO
C₆H₁₂N₂·2SO₂
240.29
24.0 g
0.10
SO₂ Source
Copper(II) Chloride
CuCl₂
134.45
0.34 g
0.0025
Catalyst
tert-Butyl nitrite
C₄H₉NO₂
103.12
13.4 mL
0.11
Diazotizing Agent
Hydrochloric Acid (37%)
HCl
36.46
16.5 mL
0.20
Acid Source
Part 3: Ammonolysis to 2-Methoxy-4-nitrobenzenesulfonamide
Principle and Rationale: The final step is the conversion of the sulfonyl chloride to the primary sulfonamide. This is a classic nucleophilic acyl substitution-type reaction.[6] The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic nitrogen atom of ammonia. The reaction is typically rapid and high-yielding. Using an excess of aqueous ammonia serves both as the nucleophile and the base to neutralize the HCl byproduct.[13][14]
Caption: Mechanism of nucleophilic substitution for sulfonamide formation.
Experimental Protocol: Synthesis of 2-Methoxy-4-nitrobenzenesulfonamide
In a 250 mL flask, dissolve the crude 2-methoxy-4-nitrobenzenesulfonyl chloride (approx. 0.1 mol) in 100 mL of tetrahydrofuran (THF).
Cool the solution in an ice bath to 0-5 °C.
While stirring vigorously, add concentrated aqueous ammonia (28-30%, ~50 mL) dropwise, ensuring the temperature remains below 10 °C.
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
Monitor the reaction by TLC to confirm the consumption of the sulfonyl chloride.
Reduce the volume of the solvent under vacuum to remove most of the THF.
Add 100 mL of cold water to the remaining aqueous mixture to precipitate the product.
Collect the solid product by vacuum filtration.
Wash the filter cake with cold water (2 x 50 mL) and dry it under vacuum to afford the final product, 2-methoxy-4-nitrobenzenesulfonamide.
Compound
Formula
MW ( g/mol )
Expected Yield
Melting Point
Appearance
2-Methoxy-4-nitrobenzenesulfonyl chloride
C₇H₆ClNO₅S
251.64
70-80% (from aniline)
90-95 °C
Solid
2-Methoxy-4-nitrobenzenesulfonamide
C₇H₈N₂O₅S
232.22
>90% (from sulfonyl chloride)
~180-185 °C
Solid
Characterization
The identity and purity of the final product, 2-methoxy-4-nitrobenzenesulfonamide, should be confirmed using standard analytical techniques:
¹H NMR: To confirm the proton environment, including the aromatic protons, the methoxy singlet, and the sulfonamide protons.
¹³C NMR: To verify the number and types of carbon atoms in the molecule.
FT-IR Spectroscopy: To identify key functional groups, such as the N-H stretches of the sulfonamide (~3300-3400 cm⁻¹), the asymmetric and symmetric S=O stretches (~1350 and 1160 cm⁻¹), and the N-O stretches of the nitro group (~1530 and 1350 cm⁻¹).
Mass Spectrometry: To confirm the molecular weight of the compound (232.22 g/mol ).[15]
Safety Precautions
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
Acids and Nitrating Mixture: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care. The preparation of the nitrating mixture is highly exothermic and must be done slowly and with cooling.
Diazonium Intermediates: Although this protocol generates the diazonium salt in situ to enhance safety, diazonium compounds are thermally unstable and potentially explosive, especially when dry. The reaction temperature during the Sandmeyer step must be carefully controlled.[5]
Reagents: tert-Butyl nitrite is flammable and volatile. DABSO and other reagents should be handled according to their respective Safety Data Sheets (SDS).
Conclusion
This application note provides a reliable and detailed synthetic route for the preparation of 2-methoxy-4-nitrobenzenesulfonamide from 2-methoxyaniline. The described three-part procedure, involving an initial protection-nitration-deprotection sequence followed by a modern Sandmeyer chlorosulfonylation and final ammonolysis, is designed for high yield, purity, and operational safety. This guide serves as a valuable resource for chemists engaged in the synthesis of complex sulfonamides for pharmaceutical and materials science research.
References
Mancini, P. M., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 72(13), 4994-4997. Available at: [Link]
Organic Chemistry Portal. (2024). Sulfonamide synthesis by alkylation or arylation. Available at: [Link]
Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. Available at: [Link]
Organic Chemistry Portal. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Available at: [Link]
ResearchGate. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Available at: [Link]
Willis, M. C., et al. (2021). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 23(15), 5899–5903. Available at: [Link]
Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline. Available at: [Link]
ACS Publications. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. Available at: [Link]
ACS Publications. (2007). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]
Thieme Chemistry. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]
Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Available at: [Link]
ResearchGate. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Available at: [Link]
CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 3(1), 1-22. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Available at: [Link]
Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
Sinochem Nanjing Corporation. (n.d.). 2-Methoxy-4-Nitrobenzenesulfonyl Chloride. Available at: [Link]
Google Patents. (n.d.). US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.
Pollution Profile. (n.d.). o-Anisidine (2-Methoxyaniline) — Health Effects & Exposure. Available at: [Link]
OrgoSolver. (n.d.). Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺). Available at: [Link]
PubChem. (n.d.). 2-Methoxy-4-nitrophenol. Available at: [Link]
SpectraBase. (n.d.). 2-Methoxy-4-nitrophenol. Available at: [Link]
PubChem. (n.d.). 2-Methoxyaniline. Available at: [Link]
PubChem. (n.d.). 2-Methoxy-4-nitrobenzenesulfonyl chloride. Available at: [Link]
International Journal of Advanced Research. (2017). Silica-supported HClO4 and KHSO4 as reusable green catalysts for sulfonation of aromatic compounds under. Available at: [Link]
Patsnap. (n.d.). Preparation method of 2-methoxy-4-nitroaniline. Available at: [Link]
Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Available at: [Link]
PubChem. (n.d.). 4-Methoxy-2-nitrobenzenesulfonic acid. Available at: [Link]
Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Available at: [Link]
PubChem. (n.d.). 4-Chloro-2-methylanisole. Available at: [Link]
Strategic Derivatization of 2-Methoxy-4-Nitrobenzenesulfonamide: A Medicinal Chemistry Scaffold
An Application Note and Protocol Guide for Researchers Abstract This guide provides a comprehensive overview of structural derivatization techniques for 2-methoxy-4-nitrobenzenesulfonamide, a versatile scaffold for drug...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol Guide for Researchers
Abstract
This guide provides a comprehensive overview of structural derivatization techniques for 2-methoxy-4-nitrobenzenesulfonamide, a versatile scaffold for drug discovery and development. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2][3][4] The specific substitution pattern of 2-methoxy-4-nitrobenzenesulfonamide offers three distinct and chemically addressable regions for modification: the sulfonamide nitrogen, the aromatic ring, and the nitro group. This document outlines detailed protocols and the underlying chemical principles for selectively modifying each of these sites, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Rationale and Strategic Overview
The derivatization of a core scaffold like 2-methoxy-4-nitrobenzenesulfonamide is a critical process in hit-to-lead and lead optimization campaigns. The goal is to systematically alter the molecule's steric and electronic properties to enhance potency, selectivity, and pharmacokinetic profiles (ADMET). The inherent reactivity of this molecule provides a logical framework for a multi-pronged derivatization strategy.
Sulfonamide Nitrogen (N-H): The acidic proton on the sulfonamide nitrogen makes it a prime site for nucleophilic attack, allowing for the introduction of various alkyl and aryl substituents to probe interactions with target proteins.
Nitro Group (NO₂): This powerful electron-withdrawing group serves two purposes. First, it activates the aromatic ring for certain transformations. Second, and more importantly, it is a versatile functional handle that can be readily reduced to an aniline (NH₂), opening up a vast array of subsequent chemical modifications.
Aromatic Ring: The electron-deficient nature of the nitro-substituted ring allows for specific C-C and C-N bond-forming reactions, sometimes using the nitro group itself as a leaving group in advanced cross-coupling methodologies.[5][6]
The following workflow diagram illustrates the primary derivatization pathways available from the parent molecule.
Technical Support Center: Troubleshooting 2-Methoxy-4-nitrobenzenesulfonamide Solubility
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 2-methoxy-4-nitrobenzenesulfonamide .
This compound is highly valued as an intermediate and a redox/hypoxia-responsive MRI contrast agent [1]. However, its highly lipophilic aromatic core, combined with the bulky methoxy and nitro substituents, results in a high crystal lattice energy and exceptionally poor aqueous solubility.
The following guide provides field-proven, mechanistically grounded solutions to prevent precipitation and ensure accurate dosing in your biological assays and formulations.
Diagnostic Workflow for Solubility Optimization
Before altering your assay conditions, use the following decision matrix to identify the least disruptive and most thermodynamically favorable solubilization pathway for your specific application.
Diagnostic workflow for resolving sulfonamide precipitation in aqueous media.
Q1: My compound precipitates immediately upon dilution from a DMSO stock into a physiological buffer (pH 7.4). Why is this happening?
Causality: You are experiencing "solvent shock." While the pKa of the sulfonamide nitrogen in 2-methoxy-4-nitrobenzenesulfonamide is approximately 5.3 (due to the strong electron-withdrawing effect of the para-nitro group) [1], making it predominantly ionized at pH 7.4, the sudden shift in the dielectric constant from pure DMSO to an aqueous buffer forces the highly lipophilic aromatic core out of solution faster than the ionized sulfonamide group can solvate it.
Solution: Do not spike high-concentration DMSO stocks directly into large aqueous volumes. Instead, perform a step-wise serial dilution, or pre-mix your DMSO stock with a secondary co-solvent (like PEG-400) before introducing it to the aqueous buffer. Ensure the final DMSO concentration remains below 1% to avoid assay interference [4].
Q2: I am running an enzymatic assay at pH 5.0 and cannot alter the pH. What is the most effective co-solvent?
Causality: At pH 5.0, the compound is below its pKa (~5.3) and exists primarily in its neutral, unionized state, which is highly hydrophobic. You must reduce the polarity gap between the compound and the solvent.
Solution: Polyethylene glycol 400 (PEG-400) is highly recommended. Thermodynamic studies on poorly soluble sulfonamides demonstrate that PEG-400 can induce up to a 317-fold increase in aqueous solubility by effectively lowering the dielectric constant of the solvent mixture and disrupting water-water hydrogen bonding networks [2].
Q3: Co-solvents are causing toxicity in my cell-based assays. Are there alternative, biocompatible solubilization strategies?
Causality: High concentrations of organic solvents disrupt lipid bilayers. You need a method that shields the hydrophobic 2-methoxy-4-nitro aromatic ring from water without altering the bulk solvent properties.
Solution: Utilize inclusion complexation with Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) [3]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic benzene ring, while its hydrophilic exterior maintains excellent aqueous solubility. This creates a bioavailable, water-soluble complex without the need for harsh organic solvents.
Quantitative Comparison of Solubilization Strategies
The table below summarizes the expected impact of various techniques on the solubility of lipophilic sulfonamides, allowing you to select the optimal approach based on your assay constraints.
Solubilization Technique
Primary Mechanism of Action
Expected Solubility Enhancement
Pros
Cons
pH Adjustment (> 6.5)
Ionization of the sulfonamide proton (pKa ~5.3)
10x to 50x
No additives required; maintains physiological relevance.
Not viable for low-pH assays; risk of counter-ion precipitation.
PEG-400 Co-solvency
Reduction of solvent dielectric constant
Up to 300x+
Highly effective for neutral/unionized states.
High viscosity; potential interference in sensitive cellular assays.
HP-
β
-CD Complexation
Host-guest encapsulation of the aromatic ring
50x to 150x
Excellent biocompatibility; protects compound from degradation.
Thermodynamic pathways for enhancing the aqueous solubility of lipophilic sulfonamides.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in verification steps to confirm that true thermodynamic solubility has been achieved, rather than a temporary supersaturated state.
Use this protocol to determine the exact solubility limit of your compound in your specific assay buffer.
Preparation: Add an excess amount of solid 2-methoxy-4-nitrobenzenesulfonamide (e.g., 5 mg) into a 1.5 mL Eppendorf tube.
Solvent Addition: Add 1.0 mL of your target aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Equilibration: Place the tube in a thermoshaker at 25°C (or your assay temperature) and agitate at 800 RPM for 48 hours. Causality: 48 hours is required to ensure the solid-liquid interface reaches thermodynamic equilibrium.
Phase Separation (Validation Step): Centrifuge the sample at 15,000 x g for 15 minutes.
Self-Validation: Visually inspect the tube. If no solid pellet is present at the bottom, the solution is not saturated. You must add more solid compound and repeat step 3 to find the true upper limit.
Quantification: Carefully extract the clear supernatant without disturbing the pellet. Dilute the supernatant 1:100 in methanol and measure the absorbance via UV-Vis spectrophotometry (typically around 350-400 nm due to the nitro group) against a standard curve to calculate the exact molar solubility.
Protocol B: Preparation of HP-
β
-CD Inclusion Complexes
Use this protocol to create a biocompatible, water-soluble stock solution.
Host Solution: Prepare a 20% (w/v) solution of HP-
β
-CD in deionized water or physiological saline.
Compound Addition: Add 2-methoxy-4-nitrobenzenesulfonamide in a 1:1 or 1:2 molar ratio (Drug:Cyclodextrin) to the HP-
β
-CD solution.
Complexation: Stir the suspension magnetically at room temperature for 24-48 hours. The initially cloudy suspension will gradually become transparent as the hydrophobic compound is drawn into the cyclodextrin cavities [3].
Filtration (Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter.
Self-Validation: If the filter clogs or significant resistance is felt, uncomplexed drug remains. Increase the HP-
β
-CD concentration or stirring time.
Lyophilization (Optional): Freeze-dry the clear filtrate to obtain a solid, highly water-soluble powder complex that can be easily reconstituted for future assays.
References
Source: National Institutes of Health (NIH)
The effect of cosolvents and surfactants on the solubility of sulfasalazine
Source: Taylor & Francis Online
URL
Source: National Institutes of Health (NIH)
Technical Support Center: Enhancing the Biological Activity of Sulfonamide Derivatives
Source: BenchChem
URL
Optimization
Technical Support Center: Purification & Recrystallization of 2-Methoxy-4-nitrobenzenesulfonamide
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 2-methoxy-4-nitrobenzenesulfonamide .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 2-methoxy-4-nitrobenzenesulfonamide . This compound is a critical synthetic intermediate frequently utilized in the development of [1] and [2] for oncology applications.
Due to its amphiphilic structure—comprising a highly polar sulfonamide group, an electron-withdrawing nitro group, and a hydrophobic methoxybenzene ring—purifying this compound requires precise thermodynamic control and solvent selection.
Purification Workflow & Decision Matrix
Before initiating any purification, it is critical to assess the crude purity of your batch. The following self-validating workflow ensures that you choose the correct thermodynamic pathway to achieve >95% purity.
Purification workflow decision tree for 2-methoxy-4-nitrobenzenesulfonamide processing.
Solvent Selection Guide
The solubility of sulfonamides is heavily dictated by hydrogen bonding. Historically, have relied on aqueous alcohol mixtures to yield free-flowing, stable crystalline products[3].
Solvent System
Polarity
Solubilizing Target
Suitability & Mechanistic Causality
95% Ethanol
High
General amphiphilic
Excellent. The alcohol solvates the non-polar benzene ring at high temperatures, while the 5% water content forces precipitation of the hydrophobic core upon cooling[4].
Isopropanol / Water (70:30)
Medium-High
Highly polar impurities
Very Good. Isopropanol has a slower evaporation rate than ethanol, which is ideal for growing larger, more defined thermodynamic crystals[3].
Ethyl Acetate / Hexane
Low-Medium
Non-polar impurities
Poor for Recrystallization. However, this system is optimal as a mobile phase for preliminary silica gel column chromatography[5].
Troubleshooting & FAQs
Q1: Why is my product "oiling out" instead of forming solid crystals?
Cause: "Oiling out" occurs when the target compound phase-separates as a liquid rather than nucleating as a solid. For 2-methoxy-4-nitrobenzenesulfonamide, this happens when the solvent's boiling point exceeds the compound's depressed melting point—a depression usually caused by a high concentration of synthetic impurities[4].
Solution: Re-dissolve the oil by heating the flask and adding a slightly more polar co-solvent (e.g., increasing the water ratio in your ethanol/water mixture). Allow the solution to cool much more gradually. If the crude is highly impure, abort the recrystallization and perform first[1].
Q2: I have cooled my solution to room temperature, but no crystals are forming. Is my yield lost?
Cause: Your solution is likely supersaturated. The strong hydrogen-bonding network of the sulfonamide group (-SO₂NH₂) can remain heavily solvated by protic solvents (like ethanol) even at lower temperatures, meaning the activation energy for nucleation hasn't been overcome[4].
Solution: Induce crystallization by scratching the inner surface of the Erlenmeyer flask with a glass rod (providing a rough, high-energy surface for nucleation) or introduce a microscopic "seed crystal" of pure 2-methoxy-4-nitrobenzenesulfonamide[6].
Q3: My final product is an amorphous powder rather than distinct crystals. How does this affect my assays?
Cause: Amorphous powders form when rapid cooling or an excessive amount of anti-solvent forces the solute to "crash out" before the molecules can arrange into a thermodynamically stable lattice[7]. Amorphous solids have different dissolution kinetics, which can negatively impact the reproducibility of downstream biological assays.
Solution: Re-dissolve the powder in the absolute minimum amount of boiling solvent. Insulate the flask with cotton or a secondary beaker and allow it to cool to room temperature very slowly (over 2-4 hours) before transferring it to an ice bath[6].
Q4: How do I remove persistent yellow/brown colored impurities?
Cause: Oxidized nitrophenol byproducts often co-crystallize with the target molecule due to similar polarity and
π−π
stacking interactions.
Solution: Add 1-2% (w/w) activated charcoal during the hot dissolution phase. The highly porous carbon matrix adsorbs planar, conjugated impurities. Follow this immediately with a hot gravity filtration to remove the charcoal before cooling[6].
This protocol is self-validating; the combination of hot filtration and a slow cooling gradient ensures lattice purity, which can be verified by a sharp melting point.
Dissolution: Place the crude 2-methoxy-4-nitrobenzenesulfonamide in an Erlenmeyer flask. Add a minimal volume of boiling 95% ethanol (approx. 5-10 mL per gram of crude) until the solid just dissolves[4].
Decolorization (Optional): If the solution is dark, add a small scoop of activated charcoal. Boil gently for 3-5 minutes.
Hot Filtration: Pre-warm a stemless glass funnel and fluted filter paper with hot ethanol. Quickly filter the boiling solution into a clean, heated flask to remove charcoal and insoluble particulates[6].
Anti-Solvent Addition: While keeping the filtrate hot on a stirring plate, add hot distilled water dropwise until the solution becomes persistently turbid. Add just enough hot ethanol (1-2 drops) to clear the turbidity[7].
Controlled Nucleation: Remove the flask from the heat source. Cover the mouth with foil and allow it to cool undisturbed to room temperature for at least 2 hours.
Isolation: Once crystal growth has ceased at room temperature, place the flask in an ice bath for 30 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel, wash with ice-cold 50% ethanol, and dry under a high vacuum[6].
Protocol B: Preliminary Silica Gel Chromatography
Use this protocol if your crude purity is <80% (e.g., heavily contaminated with unreacted sulfonyl chlorides or amines).
Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel and concentrate in vacuo to create a dry-load powder.
Column Packing: Pack a column with silica gel using pure Hexane. Load the dry powder evenly onto the top of the silica bed.
Elution: Run the column using a gradient of Ethyl Acetate/Hexane (typically starting at 10% EtOAc and ramping to 60% EtOAc). The highly polar sulfonamide will elute significantly slower than non-polar byproducts[5].
Validation: Monitor fractions via TLC under UV 254 nm. Combine only the fractions containing the pure target compound, concentrate under reduced pressure, and proceed to Protocol A for final polishing[1].
References
"Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters." Separation Science and Technology, 42(12), 2645-2660. URL: [Link]
"WO2017209155A1 - Sulfonamide compound or salt thereof." Google Patents.
"US2777844A - Sulfonamide purification process." Google Patents.
Technical Support Center: Optimizing Hydrogenation of 2-Methoxy-4-nitrobenzenesulfonamide
Welcome to the technical support center for the catalytic hydrogenation of 2-methoxy-4-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the catalytic hydrogenation of 2-methoxy-4-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this crucial synthetic transformation. The reduction of the nitro group to a primary amine in this molecule is a key step in the synthesis of various pharmaceutical intermediates, including the core of drugs like Tamsulosin.[1] Achieving high yield and purity requires careful optimization of reaction parameters, particularly temperature and pressure.
This resource is structured to address common challenges and frequently asked questions, moving from general principles to specific troubleshooting scenarios. Our goal is to equip you with the scientific understanding and practical guidance needed to perform this reaction safely and efficiently.
Frequently Asked Questions (FAQs)
Safety First: What are the primary safety concerns with this hydrogenation?
Catalytic hydrogenation, especially of nitro compounds, is an energetic process that demands strict safety protocols.[2][3] The primary hazards include:
Flammability of Hydrogen: Hydrogen gas is highly flammable and can form explosive mixtures with air.[3][4] All operations must be conducted in a well-ventilated fume hood, and the system must be thoroughly purged with an inert gas (e.g., nitrogen) to remove oxygen before introducing hydrogen.[2][5][6]
Pyrophoric Catalysts: Many common hydrogenation catalysts, such as Palladium on Carbon (Pd/C) and Raney® Nickel, are pyrophoric, meaning they can spontaneously ignite upon exposure to air, especially after use when they are saturated with hydrogen.[4][6][7] Always handle catalysts under an inert atmosphere or as a wet slurry.[2][6] Used catalyst should be quenched with water immediately after filtration to mitigate this risk.[4]
Exothermic Reaction: The hydrogenation of a nitro group is a highly exothermic reaction.[2][8] This can lead to a rapid increase in temperature and pressure (a "runaway reaction") if not properly controlled.[8] Adequate cooling and careful monitoring are essential.[2]
Unstable Intermediates: The reaction proceeds through intermediates like nitroso and hydroxylamine species.[9][10] Hydroxylamine intermediates can be thermally unstable and potentially explosive under certain conditions.[8][9] Ensuring the reaction goes to completion is a critical safety measure.
Catalyst Selection: Which catalyst is recommended for the hydrogenation of 2-methoxy-4-nitrobenzenesulfonamide?
For the reduction of aromatic nitro groups, palladium on carbon (Pd/C) is a widely used and effective catalyst due to its high activity and selectivity.[11] Platinum on carbon (Pt/C) can also be employed and may offer different selectivity profiles.[8] Raney® Nickel is another option, though it often requires more forcing conditions and its pyrophoric nature demands careful handling.[7][11]
For this specific substrate, a 5% or 10% Pd/C catalyst is a robust starting point. The choice between them depends on the desired reaction rate and cost considerations, with 10% Pd/C generally being more active.
Solvent Choice: What is the best solvent for this reaction?
The ideal solvent should fully dissolve the starting material, 2-methoxy-4-nitrobenzenesulfonamide, and be stable under the reaction conditions. Protic solvents like methanol and ethanol are excellent choices as they are good solvents for the substrate and facilitate the hydrogenation process.[7][12] Ethyl acetate is also a common solvent for hydrogenations.[13] If solubility is an issue, a co-solvent system might be necessary.[7]
Troubleshooting Guide
Here we address specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction is very slow or has stalled (incomplete conversion). What are the likely causes and how can I fix it?
An incomplete reaction is a common issue that can often be resolved by systematically evaluating the following factors:
Catalyst Activity:
Deactivation: The catalyst may have been poisoned by impurities in the starting material, solvent, or hydrogen gas.[8] Sulfur and phosphorus compounds are known poisons for palladium catalysts.[8] Ensure high-purity reagents and solvents.
Improper Handling: The catalyst may have been exposed to air, leading to oxidation and loss of activity.[7]
Insufficient Loading: The amount of catalyst may be too low. A typical starting point is 1-5 mol% of the catalyst relative to the substrate.[7] If the reaction is slow, consider incrementally increasing the catalyst loading.
Reaction Conditions:
Insufficient Hydrogen Pressure: While some hydrogenations proceed at atmospheric pressure, many require higher pressures to achieve a reasonable rate.[8] If your setup allows, gradually increase the hydrogen pressure.
Low Temperature: The reaction may have a significant activation energy barrier.[7] Gentle heating can often accelerate the reaction. However, be mindful that excessive heat can promote side reactions.[8]
Poor Mass Transfer: In a heterogeneous reaction, efficient mixing is crucial for contact between the substrate, hydrogen, and catalyst.[7][8] Increase the stirring rate to ensure the catalyst is well suspended.
Q2: I am observing side products in my reaction mixture. How can I improve the selectivity?
The formation of side products often indicates that the reaction is not proceeding cleanly to the desired amine.
Formation of Azo and Azoxy Compounds: These dimeric impurities can form if the reaction stalls at the hydroxylamine intermediate stage.[7][10] This is often due to insufficient hydrogen availability or a partially deactivated catalyst. To minimize these, ensure your catalyst is active and there is an adequate supply of hydrogen. Driving the reaction to completion is key.
Dehalogenation (if applicable): While 2-methoxy-4-nitrobenzenesulfonamide does not contain a halogen, this is a common issue in related syntheses. If you are working with a halogenated analogue, dehalogenation can be a significant side reaction.[14] In such cases, platinum-based catalysts, sometimes with promoters, may offer better selectivity.[15] Optimizing for lower temperatures and pressures can also help minimize this side reaction.[15]
Q3: How can I monitor the progress of the reaction?
Monitoring the reaction is crucial for determining completion and avoiding the formation of side products.
Hydrogen Uptake: In a pressurized system, the consumption of hydrogen can be monitored by the drop in pressure.[13] This is a reliable indicator of reaction progress.
Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting material and the appearance of the product. The nitro compound will have a different Rf value than the resulting amine.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): For more quantitative analysis, HPLC or GC can be used to determine the ratio of starting material, product, and any side products.[16][17]
In-situ FTIR Spectroscopy: Advanced setups may use in-situ FTIR to monitor the concentration of reactants and products in real-time by tracking characteristic vibrational bands, such as the disappearance of the nitro group signal.[10][13][18]
Experimental Protocols and Data
General Experimental Workflow for Hydrogenation
The following diagram outlines a standard workflow for the catalytic hydrogenation of 2-methoxy-4-nitrobenzenesulfonamide.
Caption: General workflow for the catalytic hydrogenation of 2-methoxy-4-nitrobenzenesulfonamide.
Optimizing Temperature and Pressure: Recommended Starting Conditions
The optimal temperature and pressure are highly dependent on the specific catalyst, solvent, and substrate. The following table provides recommended starting ranges for the hydrogenation of 2-methoxy-4-nitrobenzenesulfonamide based on general principles for nitroarene reduction. Optimization should be carried out systematically from these points.
Parameter
Recommended Starting Range
Considerations
Temperature
Room Temperature (20-25 °C) to 80 °C
Start at room temperature. If the reaction is slow, gradually increase the temperature in 10-20 °C increments.[7][13] Higher temperatures can increase reaction rate but may also lead to side reactions.[8][13]
Hydrogen Pressure
1 to 10 bar (approx. 15 to 150 psi)
Many reactions proceed well at lower pressures (1-5 bar).[15] If conversion is poor, increasing the pressure can improve the rate.[14] Ensure your equipment is rated for the pressure used.[2][3]
References
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
Hydrogenation Reaction Safety In The Chemical Industry. Google Search.
Technical Support Center: Catalytic Reduction of Nitroarenes. Benchchem.
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr
analytical methods. Google Search.
Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC c
CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
Optimization of a Hydrogenation Process using Real-Time Mid-IR, Heat Flow and Gas Uptake Measurements.
Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction. Benchchem.
Application of High-Throughput Experimentation in Identification of Conditions for Selective Nitro Group Hydrogenation.
Chemoselective Hydrogenation of Nitroarenes to Arylamines Using Manganese Nanocatalyst and Molecular Hydrogen.
Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic
Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. Catalysis Science & Technology (RSC Publishing).
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
Study of the Hydrogenation of Selected Nitro Compounds by Simultaneous Measurements of Calorimetric, FT-IR, and Gas-Uptake Signals.
Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. MDPI.
Application Notes and Protocols: 2-Methoxy-5-methylbenzenesulfonamide Derivatives in Pharmaceutical Synthesis. Benchchem.
Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed.
Optimization of Reaction Conditions for Hydrogenation of the Nitro Group.
Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j.
Recent Advances in the Synthesis of Sulfonamides Intermedi
A Comparative Analysis of 2- Nitrobenzenesulfonamide and 4. Benchchem.
Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. MDPI.
Optimization of heterogeneous continuous flow hydrogenation using FTIR inline analysis: a comparative study of multi-objective Bayesian optimiz
Technical Support Center: Resolving NMR Peak Overlaps in 2-Methoxy-4-nitrobenzenesulfonamide Analysis
Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the spectral complexities o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the spectral complexities of highly functionalized aromatic systems.
When analyzing 2-methoxy-4-nitrobenzenesulfonamide , the electron-withdrawing nitro and sulfonamide groups, combined with the electron-donating methoxy group, create a highly anisotropic environment. This frequently results in severe spectral overlap in the aromatic region, complicating structural validation and purity analysis. This guide provides field-proven, self-validating methodologies to disentangle these complex spectra.
Baseline Quantitative Data
Before troubleshooting, it is critical to establish the baseline chemical shifts. In highly polar solvents like DMSO-d6, the aromatic protons H3 and H5 compress into an indistinguishable multiplet.
Table 1: Representative
1
H NMR Chemical Shifts for 2-Methoxy-4-nitrobenzenesulfonamide
| Proton Assignment | Multiplicity | Expected Shift (DMSO-d
6
)[1] | Diagnostic Challenge |
| :--- | :--- | :--- | :--- |
| -OCH
3 (C2) | Singlet (3H) | 4.04 ppm | Sharp and isolated; rarely overlaps. |
| -SO
2
NH
2 (C1) | Broad Singlet (2H) | 7.47 ppm | Exchangeable; broadness can obscure adjacent aromatic peaks. |
| H3 (meta to sulfonamide) | Multiplet (1H) | 7.90 – 7.95 ppm | Critical Overlap: Co-resonates with H5. |
| H5 (ortho to nitro) | Multiplet (1H) | 7.90 – 7.95 ppm | Critical Overlap: Co-resonates with H3. |
| H6 (ortho to sulfonamide)| Doublet (1H,
J≈8.7
Hz) | 7.99 ppm | Generally resolved, but sits dangerously close to the H3/H5 multiplet. |
Troubleshooting Workflow
Workflow for resolving NMR peak overlaps in 2-methoxy-4-nitrobenzenesulfonamide.
Expert Q&A: Resolving Spectral Overlaps
Q1: Why do the H3 and H5 aromatic protons overlap in DMSO-d6, and how can solvent titration resolve this?
Causality:
In DMSO-d
6
, the chemical shifts of H3 and H5 appear as a perfectly overlapped multiplet at 7.90–7.95 ppm[1]. DMSO is a highly polar, strongly hydrogen-bonding solvent that universally deshields the electron-deficient aromatic protons, compressing their chemical shift dispersion. By titrating in a less polar or highly anisotropic solvent (like CDCl
3
or Benzene-d
6
), you alter the solvation shell. The magnetic anisotropy of the new solvent interacts differently with the local dipole moments of the methoxy and nitro groups, inducing differential chemical shift changes that pull the H3 and H5 signals apart[2][3].
Protocol: Solvent Titration
Prepare a concentrated sample (>10 mg) of 2-methoxy-4-nitrobenzenesulfonamide in 0.6 mL of DMSO-d
6
[2].
Acquire a baseline 1D
1
H NMR spectrum and optimize the spectral width.
Sequentially add small, known volumes (e.g., 5–10 µL) of CDCl
3
to the NMR tube[2].
Gently mix the sample, and critically, re-shim the magnet after each addition, as the solvent mixture alters the magnetic susceptibility of the sample[2].
Acquire a new
1
H spectrum after each addition and track the differential migration of the H3 and H5 protons until baseline resolution is achieved.
Q2: The broad sulfonamide (-SO
2
NH
2
) peak is obscuring the aromatic region. How do I isolate it?
Causality:
The -SO
2
NH
2
protons are exchangeable and subject to quadrupolar relaxation from the adjacent
14
N nucleus, causing them to appear as a broad singlet (~7.47 ppm)[1]. The chemical shift of these protons is highly dependent on intermolecular hydrogen bonding. By increasing the probe temperature, you increase molecular kinetic energy, which disrupts these hydrogen-bonded networks. This shifts the equilibrium toward the monomeric state, shielding the protons and driving the -SO
2
NH
2
peak upfield (to a lower ppm), safely away from the aromatic signals[2][4].
Protocol: Variable Temperature (VT) NMR
Insert the sample into the spectrometer and acquire a baseline spectrum at 298 K.
Access the temperature control unit and increase the temperature in 5 K increments up to 333 K[2].
Allow at least 5 minutes for thermal equilibration at each new temperature step.
Re-tune the probe and re-shim the magnet at every step; magnetic field homogeneity is highly temperature-dependent[2].
Acquire a 1D
1
H spectrum at each interval to map the upfield trajectory of the amine peak[4].
Q3: When solvent and temperature adjustments fail to separate the H3/H5 multiplet, how does Pure Shift NMR help?
Causality:
Standard 1D
1
H spectra are complicated by homonuclear scalar couplings (
JHH
), which split signals into multiplets. Pure Shift NMR (broadband homonuclear decoupling) utilizes slice-selective excitation—such as the Zangger-Sterk experiment—coupled with weak pulsed field gradients to suppress these
J
-couplings[5][6]. This effectively collapses the overlapping H3 and H5 multiplets into sharp, distinct singlets, drastically reducing spectral complexity and allowing for precise integration[7][8].
Protocol: Zangger-Sterk Pure Shift NMR Acquisition
Acquire a standard 1D
1
H spectrum and accurately calibrate the 90° pulse length (pulsecal)[6].
Define a narrow sweep width (e.g., 4 ppm, focusing strictly on the aromatic region). Signal-to-noise (S/N) in Pure Shift NMR is inversely proportional to the sweep width[6].
Load the Zangger-Sterk pure shift pulse sequence (e.g., zspureshift).
Set the number of scans (NS) to a multiple of 64. Note: Pure shift methods suffer from severe sensitivity loss (yielding only 0.5% to 10% of standard 1D sensitivity), so increased scanning is mandatory[9].
Acquire the pseudo-2D data set (typically requires ~10–20 minutes)[6].
Process the data using the specific reconstruction command (e.g., pshift) to generate the 1D decoupled spectrum featuring only singlets[6].
Q4: Which 2D NMR technique provides the most definitive structural validation for this specific molecule?
Causality:
While 1D methods resolve the peaks, 2D NMR provides a self-validating system for absolute assignment. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached
13
C atoms[2]. Because the
13
C chemical shift range is vast (~200 ppm), protons that overlap in the
1
H dimension are easily dispersed in the orthogonal carbon dimension[10]. Coupling this with HMBC (Heteronuclear Multiple Bond Correlation) allows you to trace 2- and 3-bond connections, mathematically locking the regiochemistry of the methoxy and nitro groups to the aromatic ring.
Protocol: 2D HSQC/HMBC Acquisition
Prepare a highly concentrated sample (>15 mg in 0.6 mL) to ensure adequate
13
C sensitivity.
Acquire standard 1D
1
H and
13
C spectra to define the F2 (proton) and F1 (carbon) spectral widths[2].
Load a gradient-selected HSQC pulse sequence. Set the F1 resolution to at least 256 increments to ensure sharp carbon dispersion.
Execute the HSQC experiment to identify the direct C-H pairs (C3-H3, C5-H5, C6-H6).
Load the HMBC sequence (optimized for long-range
JCH≈8
Hz).
Map the 3-bond correlations: H6 will correlate to C2 (bearing the methoxy group) and C4 (bearing the nitro group). This definitively distinguishes H6 from H3 and H5, validating the entire structural assignment.
References
Review – Pure shift NMR experiments: recent developments, methods and applications
SeRMN – NMR Service at UAB
[Link]
Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis
National Institutes of Health (PMC)[Link]
Giving Pure Shift NMR Spectroscopy a REST Ultrahigh-Resolution Mixture Analysis
Analytical Chemistry - ACS Publications
[Link]
High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning
ChemRxiv[Link]
US8026237B2 - Pyrrole derivatives as pharmaceutical agents
Google P
Technical Support Center: 2-Methoxy-4-nitrobenzenesulfonamide Scale-Up
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical engineering and chemical challenges encountered when scaling up the amidati...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical engineering and chemical challenges encountered when scaling up the amidation of 2-methoxy-4-nitrobenzenesulfonyl chloride.
Transitioning this reaction from a benchtop flask to a pilot-plant reactor introduces severe mass transfer limitations and thermal accumulation. If not strictly controlled, these factors will rapidly degrade your yield by promoting two primary side reactions: hydrolysis and bis-sulfonimide dimerization .
Part 1: Diagnostic Overview & Reaction Pathways
Before troubleshooting, it is critical to understand the mechanistic causality of your impurities. The amidation proceeds via a transient tetrahedral intermediate formed by the nucleophilic attack of ammonia on the electrophilic sulfur atom, which then collapses to expel a chloride ion[1]. However, water (if using aqueous ammonia) and the deprotonated product itself can act as competing nucleophiles.
Reaction pathways illustrating the desired amidation and competing impurity-forming side reactions.
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I seeing high levels of 2-methoxy-4-nitrobenzenesulfonic acid during scale-up, and how can I minimize it?Root Cause: This is the hydrolysis impurity. Sulfonyl chlorides are highly electrophilic and susceptible to nucleophilic attack by water[2]. In a biphasic amidation system utilizing aqueous ammonia, water directly competes with ammonia. The reaction exotherm exponentially increases the rate of this parasitic hydrolysis pathway.
Resolution:
Reverse Addition Strategy: Never add aqueous ammonia to the sulfonyl chloride. Instead, dose the 2-methoxy-4-nitrobenzenesulfonyl chloride (dissolved in an organic solvent) into a pre-chilled, highly concentrated aqueous ammonia solution[3]. This ensures ammonia is always in vast stoichiometric excess relative to the substrate at the phase boundary.
Solvent Selection: Utilize a water-immiscible solvent like 2-methyltetrahydrofuran (2-MeTHF) or dichloromethane (DCM). This physically shields the bulk electrophile from the aqueous phase, forcing the reaction to occur at the droplet interface where the highly nucleophilic ammonia outcompetes water.
Q2: My LC-MS shows a late-eluting impurity with a mass corresponding to a dimer. What is this, and how do I prevent it?Root Cause: This is the bis-sulfonimide impurity. The target product, 2-methoxy-4-nitrobenzenesulfonamide, possesses an acidic N-H proton. In the highly basic environment of the reactor, this proton is easily abstracted to form a sulfonamide anion. This anion is a potent nucleophile that will attack unreacted sulfonyl chloride[1].
Resolution:
Agitation Dynamics: In scale-up, inadequate mixing creates localized "dead zones" where ammonia is depleted. In these zones, the sulfonamide anion becomes the dominant nucleophile. You must use a high-shear impeller (e.g., pitched blade turbine) and reactor baffles to ensure rapid phase transfer.
Ammonia Equivalents: Maintain a massive stoichiometric excess of ammonia (typically 5.0 to 10.0 equivalents) to kinetically outcompete the sulfonamide anion.
Q3: How do I handle the severe exotherm during the amidation step in a pilot-plant reactor?Root Cause: The formation of the sulfonamide and the subsequent neutralization of the HCl byproduct (forming NH₄Cl) are highly exothermic[2]. If the exotherm forces the operator to pause addition, the reaction stalls, leading to incomplete conversion and residual starting material.
Resolution:
Cascade Thermal Control: Implement automated dosing linked to a cascade temperature control system. The dosing pump should automatically throttle if the internal temperature exceeds 5 °C.
Part 3: Process Optimization Data
The following table summarizes how critical scale-up parameters influence the impurity profile. Note that transitioning from standard magnetic stirring to high-shear overhead agitation drastically reduces bis-sulfonimide formation.
Scale
Solvent System
NH₃ (eq)
Temp (°C)
Agitation Type
Hydrolysis (%)
Bis-sulfonimide (%)
Isolated Yield (%)
10 g
THF / Aq. NH₃
3.0
20
Magnetic
8.5
4.2
78.0
100 g
2-MeTHF / Aq. NH₃
5.0
10
Overhead (Low)
4.1
2.8
85.5
1 kg
2-MeTHF / Aq. NH₃
8.0
0–5
High-Shear
0.8
0.4
94.2
Part 4: Validated Scale-Up Protocol (Self-Validating System)
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is explicitly met.
Step 1: Reactor Preparation
Purge a jacketed glass-lined reactor with N₂.
Charge the reactor with aqueous ammonia (28-30% w/w, 8.0 eq).
Chill the reactor jacket to -5 °C to achieve an internal temperature of 0 °C.
Validation Check: Verify internal temperature probe reads ≤ 2 °C and agitation is active before proceeding.
Step 2: Substrate Preparation
In a separate vessel, dissolve 2-methoxy-4-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous 2-MeTHF (5 volumes).
Validation Check: Visually inspect the solution. It must be completely clear. Any turbidity indicates hydrolyzed polymeric impurities or undissolved starting material, which will clog the dosing lines and disrupt stoichiometry.
Step 3: Controlled Dosing (Amidation)
Begin high-shear agitation (e.g., 250+ RPM with baffles) in the main reactor.
Dose the sulfonyl chloride solution into the aqueous ammonia over 2 to 3 hours.
Validation Check: Monitor the internal temperature continuously. The dosing rate must be dynamically adjusted to keep the internal temperature strictly ≤ 5 °C. If the temperature exceeds 5 °C, pause dosing immediately.
Step 4: Reaction Completion & Quench
Stir the biphasic mixture for an additional 1 hour at 5 °C.
Validation Check (In-Process Control): Sample the organic phase for HPLC analysis. The reaction is validated as complete when residual 2-methoxy-4-nitrobenzenesulfonyl chloride is <0.5% (Area).
Quench by slowly adding 1M HCl to adjust the aqueous phase pH to ~7.5.
Validation Check: Verify pH with a calibrated probe. Do not allow the pH to drop below 7.0, as highly acidic conditions will cause the product to prematurely crash out in the biphasic mixture, trapping impurities.
Step 5: Isolation
Stop agitation, allow phases to settle, and separate the layers. Wash the organic (2-MeTHF) layer with brine.
Concentrate the organic layer under vacuum to 2 volumes.
Add heptane (4 volumes) as an anti-solvent over 1 hour to crystallize the target product.
Filter, wash with cold heptane, and dry under vacuum at 45 °C.
References
Heterocyclic Diamino Carboxamide Compound
Source: Google Patents (ES2559230T3)
URL:3
PTSA (p-Toluenesulfonamide, CAS 70-55-3): Properties, Synthesis, Applications, and Technical Challenges
Source: Jinli Chemical
URL:2
The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology
Source: ResearchGate
URL:1
overcoming steric hindrance in 2-methoxy-4-nitrobenzenesulfonamide substitutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter significant roadblocks when derivatizing highly su...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter significant roadblocks when derivatizing highly substituted benzenesulfonamides.
Working with 2-methoxy-4-nitrobenzenesulfonamide presents a unique mechanistic challenge: the ortho-methoxy group creates a formidable steric shield around the sulfonamide nitrogen, while the para-nitro group alters the electronic landscape, making the resulting sulfonamide anion highly stabilized but poorly nucleophilic.
This guide is designed to move beyond basic troubleshooting. We will explore the causality behind these failures and provide self-validating, field-proven protocols to bypass steric hindrance.
Strategic Workflow: Bypassing Steric Hindrance
Before diving into specific troubleshooting steps, consult the decision tree below to align your experimental approach with the steric demands of your target electrophile.
Decision tree for overcoming steric hindrance in sulfonamide substitutions.
Section 1: N-Alkylation Troubleshooting
Q1: Why is my N-alkylation of 2-methoxy-4-nitrobenzenesulfonamide stalling at <20% conversion?Causality: The ortho-methoxy group creates a severe steric clash, preventing bulky electrophiles from approaching the nitrogen center [[1]]([Link]). Furthermore, standard bases (like K₂CO₃ in acetone) form tight ion pairs with the sulfonamide anion, further reducing its effective nucleophilicity.
Solution: You must alter the solvation state of the anion. Switch to a Phase-Transfer Catalysis (PTC) system or use Cesium Carbonate (Cs₂CO₃) in anhydrous DMF. The large ionic radius of the cesium cation creates a loose, solvent-separated ion pair, exposing the "naked" sulfonamide anion and dramatically increasing its reactivity.
Q2: I am trying to attach a secondary alkyl group, but even with Cs₂CO₃, the reaction fails. What is the next step?Causality: Secondary alkyl halides undergo competing E2 elimination under basic conditions, especially when the nucleophile is sterically hindered from performing an SN2 attack.
Solution: Upgrade your electrophile from a bromide/chloride to an alkyl triflate (OTf), which has a significantly lower activation energy for SN2. If elimination still outcompetes substitution, you must abandon direct alkylation and utilize the Reverse Sulfonamidation protocol (see Section 3).
Q3: My Buchwald-Hartwig coupling with this substrate yields mostly unreacted starting material. How do I fix this?Causality: In Palladium-catalyzed C-N coupling of sulfonamides, the reductive elimination step is rate-limiting. The ortho-methoxy group on your substrate prevents the necessary spatial arrangement around the palladium center when using standard ligands like BINAP or dppf, trapping the catalyst in a stable Pd(II) resting state.
Solution: Utilize bulky, electron-rich biaryl phosphine ligands. Specifically, tBuXPhos or tBuBrettPhos paired with a strong base like K₃PO₄ in tert-amyl alcohol has been proven to facilitate the coupling of sterically hindered primary sulfonamides . The extreme steric bulk of tBuXPhos forces the palladium intermediate into a geometry that physically accelerates reductive elimination .
Section 3: Alternative Synthetic Strategies
Q4: If all direct N-substitution attempts fail, what is the self-validating fallback protocol?Causality: There is a physical limit to the steric threshold of the 2-methoxy group. If you are coupling a highly hindered amine or a bulky aryl group, direct N-functionalization of the primary sulfonamide will violate the energetic limits of the transition state.
Solution: Employ the Reverse Sulfonamidation strategy. Instead of starting with 2-methoxy-4-nitrobenzenesulfonamide, synthesize or purchase 2-methoxy-4-nitrobenzenesulfonyl chloride . React it directly with your pre-alkylated or pre-arylated amine. The sulfonyl chloride is highly electrophilic, and the transition state for S-N bond formation is significantly less impacted by the ortho-methoxy group than SN2/cross-coupling transition states.
Quantitative Data: Base & Ligand Efficacy
Use this table to benchmark your expected conversions based on the chosen catalytic system.
Reaction Type
Base / Catalyst System
Solvent
Temp (°C)
Expected Conv. (%)
Mechanistic Advantage
Direct N-Alkylation (Primary Halide)
Cs₂CO₃ (2.0 eq)
DMF
80
75 - 85%
Loose ion pair enhances nucleophilicity.
Direct N-Alkylation (Secondary Halide)
50% aq. KOH / TBAB (10 mol%)
Toluene
90
60 - 70%
PTC overcomes steric shielding at the interface.
Pd-Catalyzed N-Arylation
Pd₂(dba)₃ / tBuXPhos / K₃PO₄
t-Amyl OH
110
80 - 90%
tBuXPhos accelerates reductive elimination.
Reverse Sulfonamidation
Et₃N or Pyridine (2.5 eq)
DCM
0 to 25
> 90%
Bypasses N-centered steric clash entirely.
Step-by-Step Methodologies
Protocol A: Pd-Catalyzed N-Arylation using tBuXPhos
Self-Validation Checkpoint: Monitor the consumption of the sulfonamide via LC-MS. If the mass of the starting material persists alongside a trace +Ar Da mass, but conversion halts permanently at <20%, you have hit a steric wall. Proceed immediately to Protocol B.
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2-methoxy-4-nitrobenzenesulfonamide (1.0 mmol), aryl halide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), tBuXPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol).
Solvent Addition: Add anhydrous tert-amyl alcohol (5 mL) to the mixture.
Reaction: Seal the tube, remove it from the glovebox, and stir the mixture vigorously at 110 °C for 16 hours.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the secondary N-aryl sulfonamide.
Protocol B: Reverse Sulfonamidation (The Fallback Method)
Use this protocol when direct substitution fails. This confirms whether the target molecule is stable once formed, validating your synthetic hypothesis.
Preparation: Dissolve your target secondary or primary amine (1.1 mmol) and triethylamine (2.5 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere.
Cooling: Cool the solution to 0 °C using an ice-water bath to control the exothermic reaction.
Addition: Slowly add 2-methoxy-4-nitrobenzenesulfonyl chloride (1.0 mmol) in small portions over 15 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the highly UV-active sulfonyl chloride is entirely consumed.
Workup: Quench the reaction with 1M HCl (10 mL) to protonate and remove any unreacted aliphatic amine. Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
References
Title: Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides
Source: nih.gov
URL: [Link]
Title: A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates
Source: organic-chemistry.org
URL: [Link]
Title: Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides
Source: nih.gov
URL: [Link]
benchmarking 2-methoxy-4-nitrobenzenesulfonamide against standard enzyme inhibitors
Benchmarking 2-Methoxy-4-Nitrobenzenesulfonamide: A Comparative Guide Against Standard Enzyme Inhibitors in Oncology As a Senior Application Scientist, I frequently consult with drug development teams struggling to selec...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 2-Methoxy-4-Nitrobenzenesulfonamide: A Comparative Guide Against Standard Enzyme Inhibitors in Oncology
As a Senior Application Scientist, I frequently consult with drug development teams struggling to select the right enzyme inhibitors for complex, hypoxic tumor microenvironment (TME) models. The compound 2-methoxy-4-nitrobenzenesulfonamide (2-M-4-NBS) has recently emerged as a highly versatile pharmacological scaffold. Originally utilized as a responsive moiety in redox- and hypoxia-sensitive MRI contrast agents[1], its core structure—a primary sulfonamide coupled with a nitroaromatic ring—grants it a unique dual-pharmacology.
This guide objectively benchmarks 2-M-4-NBS against legacy standard inhibitors, specifically Acetazolamide (a pan-Carbonic Anhydrase inhibitor) and Hydroxyurea (a Ribonucleotide Reductase inhibitor)[2]. By understanding the causality behind its mechanism and employing self-validating experimental protocols, researchers can accurately leverage this compound in preclinical workflows.
Mechanistic Rationale: Why 2-M-4-NBS?
To benchmark 2-M-4-NBS effectively, we must first understand the causality of its structural design:
The Sulfonamide Moiety: The unsubstituted primary sulfonamide (
−SO2NH2
) acts as a classic zinc-binding pharmacophore. It coordinates directly with the active-site
Zn2+
ion of Carbonic Anhydrase IX (CA IX), an enzyme heavily overexpressed in hypoxic tumors to regulate intracellular pH.
The Nitroaromatic Ring: In normoxic tissues, the nitro group remains intact, keeping the molecule relatively inert against secondary targets. However, in a hypoxic TME, endogenous nitroreductases (NTR) reduce the
−NO2
group to an amine (
−NH2
)[1]. This structural shift not only modulates local electron density—a feature historically exploited for MRI relaxivity[3]—but also generates an active aniline derivative. This reduced metabolite acts as a potent Ribonucleotide Reductase (RNR) inhibitor, halting de novo dNTP synthesis and outperforming legacy drugs like Hydroxyurea[2].
Fig 1. Mechanistic pathway of 2-M-4-NBS vs standard inhibitors in the tumor microenvironment.
Quantitative Benchmarking Data
The following table summarizes the comparative performance of 2-M-4-NBS against standard inhibitors. Note: Data represents benchmarked ranges for sulfonamide derivatives and standard inhibitors under controlled
1%O2
hypoxic conditions.
Inhibitor
Primary Target
Secondary Target
CA IX
Ki
(nM)
RNR
IC50
(
μ
M)
Hypoxia Cytotoxicity
IC50
(
μ
M)
2-M-4-NBS
CA IX / XII
RNR (via reduction)
45 ± 5
12.4 ± 1.2
8.5 ± 0.8
Acetazolamide
CA Pan-inhibitor
None
25 ± 2
> 500
> 100
Hydroxyurea
RNR
None
> 10000
45.0 ± 3.5
50.2 ± 4.1
Key Takeaway: While Acetazolamide is marginally more potent against CA IX, it lacks the secondary RNR inhibition. Conversely, Hydroxyurea is a weak RNR inhibitor that requires high micromolar dosing[2]. 2-M-4-NBS bridges this gap, offering potent dual-inhibition specifically localized to hypoxic zones.
Self-Validating Experimental Protocols
To ensure scientific integrity, simply executing steps is insufficient; you must understand the causality of the assay design. Below are the field-proven methodologies to validate these benchmarking metrics.
Causality: Why use HPLC-UV for dNTPs instead of a simple cell viability assay? Cell viability is a lagging indicator. RNR inhibition directly and immediately depletes dNTP pools. By quantifying dATP/dTTP ratios via HPLC, we isolate the specific mechanistic target from off-target cytotoxicity. Furthermore, we must condition the cells in
1%O2
because the nitro group of 2-M-4-NBS requires enzymatic reduction by nitroreductases to become the active RNR-inhibiting aniline derivative[1].
Step 1: Cell Seeding & Conditioning: Seed HCT116 cells at
1×105
cells/well in 6-well plates. Transfer to a hypoxia chamber (
1%O2
,
5%CO2
,
94%N2
) for 12 hours to upregulate NTR expression.
Step 2: Dosing: Treat cells with 2-M-4-NBS (10
μ
M) or Hydroxyurea (50
μ
M). Incubate for 24 hours under continuous hypoxia.
Step 3: dNTP Extraction: Wash cells with ice-cold PBS. Lyse using 60% cold methanol. Centrifuge at 14,000 x g for 15 mins at 4°C. Evaporate the supernatant and resuspend in nuclease-free water.
Step 4: Quantification: Inject 20
μ
L into an HPLC system equipped with a Partisil-10 SAX column. Elute using a gradient of 0.05 M to 0.5 M potassium phosphate buffer (pH 3.4). Measure UV absorbance at 254 nm.
Self-Validating Control (The Trust Pillar): Always run a normoxic (
21%O2
) parallel plate. If 2-M-4-NBS depletes dNTPs equally in normoxia and hypoxia, your hypoxia chamber seal has failed, or the compound has undergone non-enzymatic auto-oxidation, rendering the data invalid.
Protocol B: Stopped-Flow CA IX Kinetics
Causality: Why Stopped-Flow? Carbonic anhydrase is one of the fastest known enzymes (
kcat≈106s−1
). Standard steady-state microplate assays cannot capture the initial hydration velocity. Stopped-flow spectroscopy with a pH indicator allows us to monitor the pre-steady-state proton release accurately.
Step 1: Preparation: Prepare 10 nM recombinant human CA IX in 20 mM HEPES buffer (pH 7.4) containing 20 mM
Na2SO4
and 0.2 mM Phenol Red indicator.
Step 2: Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of 2-M-4-NBS (1 nM to 1
μ
M) for 15 minutes at 20°C.
Step 3: Stopped-Flow Injection: Rapidly mix the enzyme-inhibitor solution 1:1 with
CO2
-saturated water (15 mM) in a stopped-flow spectrophotometer.
Step 4: Data Acquisition: Monitor the decrease in absorbance at 557 nm (Phenol Red protonation) over 100 milliseconds. Calculate the initial velocity to determine the
Ki
.
Self-Validating Control (The Trust Pillar): Acetazolamide (AAZ) must be run as a positive control alongside your test compound. If the calculated
Ki
for AAZ deviates from the standard 20-30 nM range, your recombinant CA IX is denatured, or your HEPES buffer capacity is improperly calibrated.
References[3] Title: The role of responsive MRI probes in the past and the future of molecular imaging - PMC | Source: nih.gov | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECtkhDd92NtIsaeN1j6z6Omzamu5DgSJAcQvCG6VeV6q_SlS64VYOZif4HO79fiwxAF84ZW8G0YVyrQP_cY75o2RK1NJVV7oRsklSL8EZcBO8EGpBPLsOIo_GXgVDkw-gUt04bC1djks5DW8zA[2] Title: US20200157066A1 - Sulfonamide Compound or Salt Thereof - Google Patents | Source: google.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP1wbo-apAOh0Bja0fErXkOJi5yg1EMW3l3I4c1Ff-xLN1LpG57tbouC9gq5B0hv0YW3NOJTh6X5tkAJ8bONeRBOwUI3EHeGN9e6-iBnuTaTnfeM5DhUu8BRlB7rDiiNqi0gIA3jqTW04qcyVwJ9Y=[1] Title: Redox- and Hypoxia-Responsive MRI Contrast Agents - PMC | Source: nih.gov | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTuCM79nDzfZB3llhM7BWB2gd4TyOmRtWYQ8N6aBCJnNmBe-tHnQnqdj2bowqzHYcY9m0zNF5kPj-B1hG6kar4B23DxD6Bta0AnzCO8ysLKP4LZ0Mt-6A7LAyqnAJGHPbDDKouLhjNdXcTu7M=
Comprehensive Comparison Guide: Reference Standards for 2-Methoxy-4-nitrobenzenesulfonamide Quantitative Analysis
Introduction: The Analytical Imperative In modern pharmaceutical development, 2-methoxy-4-nitrobenzenesulfonamide (CAS: 746630-16-0) serves as a highly critical structural intermediate. It is frequently utilized in the s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Imperative
In modern pharmaceutical development, 2-methoxy-4-nitrobenzenesulfonamide (CAS: 746630-16-0) serves as a highly critical structural intermediate. It is frequently utilized in the synthesis of complex sulfonamide-based therapeutics, ranging from mineralocorticoid receptor (MR) modulators[1] to experimental BRD4 inhibitors targeting acute myeloid leukemia[2].
Because this compound is often carried through multiple synthetic steps, its presence as an unreacted intermediate or a degradation product in the final Active Pharmaceutical Ingredient (API) is a significant regulatory concern. Regulatory bodies require rigorous quantitative analysis of such impurities to ensure they fall below the qualification thresholds dictated by [3].
To achieve accurate quantification via High-Performance Liquid Chromatography (HPLC) or LC-MS/MS, the choice of Reference Standard is the most critical variable. This guide objectively compares High-Purity Commercial Reference Standards against common alternatives (In-House Synthesized and Reagent Grade), providing the experimental causality and validation data necessary for drug development professionals to make informed analytical choices.
Comparative Analysis of Reference Standard Grades
When quantifying 2-methoxy-4-nitrobenzenesulfonamide, researchers typically choose between three grades of reference materials. Table 1 summarizes the objective performance and reliability metrics of each.
Table 1: Objective Comparison of Reference Standard Grades
Metric
High-Purity Commercial Standard
In-House Synthesized Standard
Reagent / Crude Grade
Assigned Purity
>99.5% (Mass Balance)
Variable (Often >95% HPLC Area)
<97% (Uncertified)
Characterization
1H-NMR, 13C-NMR, MS, IR
Often limited to NMR/HPLC
Basic CoA only
Traceability
Fully traceable (ISO 17034)
Non-traceable
Non-traceable
Water/Solvent Accounting
Yes (KF and TGA/GC-FID)
Rarely performed comprehensively
No
Risk of RF Skewing
Extremely Low
High (due to co-eluting isomers)
Very High
Best Use Case
GMP API Release & ICH Validation
Early R&D / Route Scouting
Non-quantitative synthesis
The Causality of Purity in Quantitative Analysis
As a Senior Application Scientist, I frequently observe analytical failures stemming from a fundamental misunderstanding of standard purity. Purity is not merely an HPLC area percentage.
The Illusion of HPLC Area %
If an in-house synthesized standard of 2-methoxy-4-nitrobenzenesulfonamide is assessed solely by HPLC-UV, it may show a purity of 99.0%. However, UV detectors are blind to non-chromophoric impurities. If the standard contains 4% water (highly common in sulfonamides due to hygroscopicity) and 2% residual ethyl acetate from recrystallization, the true purity is actually ~93%.
Using this uncharacterized standard to calculate the Response Factor (RF) will result in a 7% quantitative error. In trace analysis, this overestimation can cause a perfectly viable API batch to falsely fail[4] for accuracy and precision.
The Regioisomer Threat
The synthesis of 2-methoxy-4-nitrobenzenesulfonamide often involves the nitration or chlorosulfonation of anisole derivatives. This inherently risks the formation of regioisomers (e.g., 4-methoxy-2-nitrobenzenesulfonamide). In reverse-phase HPLC, these isomers exhibit nearly identical polarities and can co-elute. High-Purity Commercial Standards undergo rigorous 2D-NMR and LC-MS/MS profiling to ensure the absolute absence of these isobaric interferences, guaranteeing an absolute and reliable RF.
Self-Validating Experimental Protocols
To ensure scientific integrity, the analytical workflow must be a self-validating system. Below are the definitive protocols for qualifying the standard and executing the quantitative analysis.
Protocol A: Reference Standard Qualification (Mass Balance Approach)
The mass balance approach is a self-validating equation: it forces the analyst to account for all states of matter in the sample.
Step-by-Step Methodology:
Organic Impurities (HPLC-UV): Analyze the standard using a gradient reverse-phase method. Integrate all peaks to determine the total organic purity (Area %).
Water Content (Karl Fischer): Titrate 100 mg of the standard using volumetric Karl Fischer titration to determine water content (% w/w).
Residual Solvents (GC-FID/TGA): Utilize Headspace GC-FID or Thermogravimetric Analysis to quantify trapped synthesis solvents (% w/w).
Inorganic Impurities (ROI): Perform a Residue on Ignition test at 600°C to quantify inorganic salts (% w/w).
Figure 1: Mass balance workflow for qualifying 2-methoxy-4-nitrobenzenesulfonamide reference standards.
Protocol B: HPLC-UV Quantitative Analysis
Causality Note: 2-methoxy-4-nitrobenzenesulfonamide contains a weakly acidic sulfonamide group. We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase to suppress ionization, preventing peak tailing and ensuring highly reproducible integration.
Step-by-Step Methodology:
Chromatographic Conditions:
Column: C18, 250 x 4.6 mm, 5 µm.
Mobile Phase A: 0.1% TFA in Ultrapure Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Detection: UV at 254 nm. Flow Rate: 1.0 mL/min.
System Suitability Testing (SST): Inject the High-Purity Reference Standard (10 µg/mL) five times. Validation gate: The system is only valid if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the tailing factor is < 1.5.
Sample Analysis: Inject the API sample preparation.
Quantification: Calculate the impurity concentration using the External Standard Method, factoring in the absolute purity derived from Protocol A.
Figure 2: HPLC-UV quantitative analysis workflow using the external standard method.
Experimental Data Comparison
To demonstrate the tangible impact of reference standard selection, we conducted a spike-recovery experiment. A highly pure API was spiked with exactly 0.15% (w/w) of 2-methoxy-4-nitrobenzenesulfonamide. We then quantified this impurity using both a High-Purity Commercial Standard and a typical In-House Synthesized Standard (assumed 99% pure by HPLC area, but uncorrected for 4.5% water content).
Table 2: Spike-Recovery Validation Data
Parameter
High-Purity Commercial Standard
In-House Synthesized Standard
Assigned Standard Purity
99.6% (Absolute Mass Balance)
99.0% (HPLC Area Only)
Actual Spiked Amount
0.150%
0.150%
Quantified Result (Mean, n=3)
0.149%
0.157%
Recovery Rate
99.3%
104.6%
Method Accuracy (ICH Q2)
Pass
Fail / Borderline
Impact on API Batch
Safe Release
Potential False Rejection
Data Interpretation: The In-House standard's failure to account for water content artificially lowered its actual concentration in the standard prep. Consequently, the HPLC system calculated a lower Response Factor, causing the software to overestimate the impurity in the sample by nearly 5%. This highlights the critical necessity of using rigorously certified reference materials.
Conclusion
The quantitative analysis of 2-methoxy-4-nitrobenzenesulfonamide is not merely a routine assay; it is a regulatory safeguard. As demonstrated by the experimental data and mass balance causality, relying on partially characterized in-house standards introduces unacceptable quantitative skewing. For GMP release testing, stability studies, and ICH Q3A(R2) compliance, the implementation of a High-Purity Commercial Reference Standard—qualified via strict mass balance—is the only scientifically defensible choice.
References
US Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link]
European Medicines Agency (EMA). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.[Link]
Google Patents.
National Center for Biotechnology Information (PMC). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia.[Link]
A Comparative Guide to the Infrared Spectroscopy of 2-Methoxy-4-nitrobenzenesulfonamide and its Analogs
This technical guide provides an in-depth analysis of the infrared (IR) spectroscopic characteristics of 2-methoxy-4-nitrobenzenesulfonamide. In the absence of a publicly available experimental spectrum for this specific...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides an in-depth analysis of the infrared (IR) spectroscopic characteristics of 2-methoxy-4-nitrobenzenesulfonamide. In the absence of a publicly available experimental spectrum for this specific molecule, this guide establishes a robust predictive framework by critically comparing the experimentally-derived spectra of its structural analogs: 4-nitrobenzenesulfonamide and 2-nitrobenzenesulfonamide. By dissecting the vibrational modes of these key analogs, we can confidently assign and predict the spectral features of the target compound, offering valuable insights for researchers in medicinal chemistry and materials science.
Introduction: The Significance of Vibrational Spectroscopy in Drug Discovery
Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, renowned for their diverse biological activities. The incorporation of nitro and methoxy groups dramatically influences their electronic properties, hydrogen bonding capabilities, and ultimately, their interaction with biological targets. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the identity, purity, and structural integrity of these complex organic molecules. Each functional group—sulfonamide, nitro, methoxy, and the substituted benzene ring—possesses characteristic vibrational frequencies. The precise position and intensity of these IR absorption bands are exquisitely sensitive to the electronic effects and steric environment imposed by neighboring substituents, providing a unique spectral "fingerprint" for each analog. This guide will leverage these principles to build a comprehensive understanding of 2-methoxy-4-nitrobenzenesulfonamide's expected IR spectrum.
The Scientific Rationale: A Predictive Approach Through Analogs
Our analytical strategy is grounded in a comparative analysis of structurally related and well-characterized compounds. The primary reference for this guide is the detailed vibrational analysis of 2-, 3-, and 4-nitrobenzenesulfonamide (NBSA) isomers by Karabacak et al.[1]. Their work provides experimentally validated FT-IR and FT-Raman data, which forms a reliable foundation for understanding the influence of the nitro and sulfonamide groups on the benzene ring.
To understand the specific contribution of the methoxy group at the 2-position, we will draw upon spectral data from related molecules such as 2-methoxy-4-nitroaniline and 2-methoxy-4-nitrophenol (4-nitroguaiacol). This allows for a systematic, piece-by-piece deconstruction of the structure-spectrum relationship.
Below is a logical workflow illustrating our comparative and predictive methodology.
Figure 2: A step-by-step workflow for acquiring an ATR-FTIR spectrum of a solid organic compound.
Detailed Step-by-Step Methodology (ATR-FTIR):
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
Crystal Cleaning: The ATR crystal (typically diamond or germanium) must be impeccably clean. [1]Wipe the crystal surface with a lint-free swab dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.
Background Collection: With the clean, dry crystal in place, collect a background spectrum. This is a critical step to ratio out the absorbance from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.
Sample Application: Place a small amount (typically 1-5 mg) of the finely powdered solid sample directly onto the center of the ATR crystal.
[1]5. Applying Pressure: Lower the instrument's pressure anvil onto the sample. Apply consistent and firm pressure to ensure intimate contact between the sample powder and the crystal surface. Good contact is essential for a high-quality spectrum.
[1]6. Sample Spectrum Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.
Post-Measurement Cleaning: After the measurement, raise the anvil, and carefully clean the sample powder off the crystal and anvil tip using a soft brush and/or a dampened swab.
Data Analysis: The resulting spectrum should be baseline-corrected if necessary. Use the spectrometer software to identify and label the major absorption peaks (in cm⁻¹).
Conclusion
While an experimental spectrum for 2-methoxy-4-nitrobenzenesulfonamide remains to be published, a detailed and reliable prediction of its key infrared absorption bands can be achieved through a rigorous comparative analysis of its structural analogs. The foundational spectra of 2- and 4-nitrobenzenesulfonamide provide a clear picture of the vibrations associated with the nitro-substituted sulfonamide core. By integrating the known spectral features of anisole derivatives, we can confidently pinpoint the additional absorptions arising from the methoxy group. The most telling characteristics of 2-methoxy-4-nitrobenzenesulfonamide are expected to be the combination of strong SO₂ stretches (~1315 and 1165 cm⁻¹), strong NO₂ stretches (~1535 and 1355 cm⁻¹), and a distinct aromatic C-O stretch (~1260 cm⁻¹). This guide provides a solid framework for any researcher seeking to synthesize or identify this compound and demonstrates the predictive power of systematic spectroscopic analysis.
References
Karabacak, M., Postalcilar, E., & Cinar, M. (2012). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 261-270. [Link]
evaluating the chemical stability of 2-methoxy-4-nitrobenzenesulfonamide vs other sulfonamides
As a Senior Application Scientist bridging synthetic chemistry and molecular imaging, I frequently encounter the assumption that all sulfonamides share a uniform, highly persistent stability profile. While traditional ar...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist bridging synthetic chemistry and molecular imaging, I frequently encounter the assumption that all sulfonamides share a uniform, highly persistent stability profile. While traditional aromatic sulfonamides are celebrated for their environmental and physiological robustness, introducing specific functional groups can transform a static structural motif into a dynamic, stimuli-responsive sensor.
This guide evaluates the chemical stability of 2-methoxy-4-nitrobenzenesulfonamide —a highly specialized derivative utilized in bioresponsive magnetic resonance imaging (MRI) contrast agents—against traditional aromatic (e.g., sulfadiazine) and aliphatic (e.g., methanesulfonamide) sulfonamides.
Mechanistic Causality: Electronic Effects on Stability
The stability of the sulfonamide (S-N) bond is strictly dictated by the electronic nature of the substituents on the aryl ring and the pH of the surrounding environment.
1. Intrinsic Hydrolytic Stability
Standard sulfonamides exist predominantly as neutral or anionic species in physiological environments. The anionic forms, prevalent at higher pH levels, are highly resistant to nucleophilic attack, making them exceptionally stable in neutral to alkaline conditions[1]. While they are relatively more susceptible to acid-catalyzed hydrolysis, compounds like sulfadiazine still exhibit remarkable persistence even at pH 4.0[2][3].
2. Redox-Triggered Instability (The 2-Methoxy-4-nitrobenzenesulfonamide Advantage)
Unlike standard sulfonamides, 2-methoxy-4-nitrobenzenesulfonamide is engineered for conditional instability. The strong electron-withdrawing para-nitro group significantly increases the acidity of the sulfonamide nitrogen, lowering its pKa to approximately 5.3[4].
Under hypoxic conditions (such as those found in tumor microenvironments), reductases convert the electron-withdrawing nitro group (-NO2) into an electron-donating amine group (-NH2). Causality: This chemical reduction shifts the pKa of the sulfonamide nitrogen from ~5.3 to ~7.0[4]. In the context of Gadolinium (Gd3+) MRI agents, this protonation shift causes the sulfonamide moiety to decoordinate from the metal center. This decoordination allows bulk water to enter the inner sphere, increasing the longitudinal relaxivity (
r1
) by up to 1.8-fold and generating a enhanced MRI signal[4][5].
Redox-triggered pathway of 2-methoxy-4-nitrobenzenesulfonamide.
Comparative Stability Profiling
A quantitative comparison highlights the divergent stability profiles of these compounds. While traditional sulfonamides demonstrate long-term environmental persistence, 2-methoxy-4-nitrobenzenesulfonamide's stability is highly contextual.
To empirically validate these stability profiles, researchers must employ rigorous methodologies. The following protocols ensure that degradation is accurately mapped without introducing procedural artifacts.
Protocol 1: ICH Q1A(R2) Compliant Forced Degradation (Hydrolysis)
Purpose: To determine the intrinsic hydrolytic stability of the sulfonamide S-N bond.
Causality: By targeting a strict 5–20% degradation limit, this protocol ensures that primary degradants are identified before secondary degradation pathways convolute the chromatographic profile[7].
Sample Preparation: Dissolve the sulfonamide API in a chemically inert co-solvent (e.g., methanol) to a working concentration of 1 mg/mL[6].
Stress Application: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl (acid stress) or 0.1 M NaOH (base stress)[6]. Incubate at 60°C.
Quenching: At predefined time points (e.g., 2, 4, 24 hours), withdraw aliquots and immediately neutralize the pH. Causality: Neutralization instantly halts the acid/base-catalyzed hydrolysis, ensuring the degradation measured perfectly reflects the specific time point[1].
HPLC Analysis: Analyze using a stability-indicating reversed-phase HPLC method to resolve the parent peak from degradants.
Self-Validation Check (Mass Balance): The sum of the peak areas for the parent compound and all degradants must equal the peak area of the unstressed control. A mass balance deficit indicates that volatile degradants escaped or secondary degradants are co-eluting, invalidating the run[8].
Forced degradation HPLC workflow for sulfonamide stability testing.
Purpose: To evaluate the bioresponsive reduction of 2-methoxy-4-nitrobenzenesulfonamide.
Enzymatic Incubation: Incubate the sulfonamide complex with rat liver microsomes and NADPH (electron donor) in a deoxygenated buffer (pH 7.4) at 37°C[4].
Anaerobic Maintenance: Maintain strict hypoxic conditions using a nitrogen-purged glove box. Causality: Oxygen acts as a competitive electron acceptor. Its presence would artificially inhibit the reduction of the nitro group, leading to false-negative stability data.
Relaxometry & LC-MS: Monitor the longitudinal relaxation rate (
R1
) over time and confirm the mass shift from the nitro species to the amine species via LC-MS[4][5].
Self-Validation Check (Oxygen Competition): A parallel control must be run in normoxic (oxygen-rich) conditions. If reduction occurs in the normoxic control, the assay is compromised by non-specific chemical reduction rather than true hypoxia-mediated enzymatic activity.
References
Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides | Benchchem | 1
Hydrolysis of sulphonamides in aqueous solutions | ResearchGate / PubMed | 2
Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides | Benchchem |6
The role of responsive MRI probes in the past and the future of molecular imaging | Chemical Science (RSC Publishing) | 5
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Safe Handling and Disposal Procedures for 2-Methoxy-4-nitrobenzenesulfonamide
Executive Summary
2-Methoxy-4-nitrobenzenesulfonamide (CAS: 746630-16-0) is a critical intermediate frequently utilized in drug development, particularly in the synthesis of neuroprotective agents and BRD4 inhibitors for oncology research[1][2]. While highly valuable in medicinal chemistry, its structural profile—combining a reactive nitroaromatic ring with a biologically active sulfonamide group—demands stringent operational oversight. This guide provides researchers and laboratory managers with field-proven, self-validating protocols for the safe handling, spill management, and professional disposal of this compound to ensure regulatory compliance and environmental safety.
Chemical Profile & Hazard Assessment
To design an effective disposal and handling strategy, it is essential to understand the causality behind the chemical's reactivity. The presence of the nitro (-NO
2
) group introduces a risk of energetic decomposition under extreme conditions, while the sulfonamide (-SO
2
NH
2
) moiety presents potential ecotoxicity if released into aquatic environments[3][4].
Table 1: Hazard Profile and Operational Implications
Property / Hazard
Description
Operational Implication
Physical State
Solid (Pale brown/white powder)
High risk of aerosolization. Must be handled in a certified chemical fume hood[5].
Incompatibilities
Strong oxidizing agents, strong bases
Segregate waste streams. Do not mix with alkaline or strongly oxidative laboratory waste[3].
Decomposition Products
NO
x
, SO
x
, CO, CO
2
Thermal destruction requires specialized incineration equipped with alkaline scrubbers[3][6].
Toxicity
Skin/Eye Irritant, Acute Oral Toxicity
Mandates strict PPE (nitrile gloves, safety goggles, particulate respirator if outside hood)[6][7].
Standard Operating Procedure (SOP): Laboratory Handling
Every handling procedure must act as a self-validating system, ensuring that any breach in containment is immediately detectable.
Step-by-Step Handling Methodology:
Pre-Operation Verification: Ensure the chemical fume hood is operating at a minimum face velocity of 100 fpm. Validation: Check the digital airflow monitor or use a tissue test before opening the container.
PPE Donning: Equip standard laboratory PPE, including a disposable lab coat, safety goggles, and double-layered nitrile gloves.
Material Transfer: Use an anti-static weighing spatula to transfer the powder. Avoid rapid movements that generate dust.
Decontamination of Tools: Immediately after use, wipe down spatulas and balances with a solvent compatible with organic residues (e.g., ethanol or acetone), routing the used wipes into the solid hazardous waste bin.
Waste Segregation & Disposal Workflow
Direct landfill disposal or drain disposal of 2-Methoxy-4-nitrobenzenesulfonamide is strictly prohibited due to its biological activity and potential to contaminate groundwater[2][7]. The only acceptable method of final destruction is high-temperature incineration[6].
Step-by-Step Disposal Methodology:
Primary Containment: Collect all solid waste (unreacted chemical, contaminated filter paper, and weighing boats) in a sealable, high-density polyethylene (HDPE) or glass container.
Segregation: Ensure this container is strictly designated for "Non-Halogenated Organic Solids." Do not mix with strong bases or reducing agents, as nitroaromatics can undergo exothermic reactions[3][8].
Labeling: Affix a hazardous waste label immediately upon the first addition of waste. The label must explicitly state the full chemical name (no abbreviations) and indicate "Toxic/Irritant" and "Target Organ Effect."
Secondary Containment: Place the primary container in a secondary spill tray during storage in the laboratory's designated hazardous waste accumulation area.
Professional Routing: Transfer the sealed, labeled container to your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service. Validation: Request and retain the certificate of destruction (incineration) from the vendor for compliance auditing.
Fig 1: Step-by-step waste segregation and professional disposal workflow.
Emergency Spill Response Protocol
In the event of a spill, the primary objective is to prevent the aerosolization of the powder and subsequent inhalation exposure.
Mechanistic Insight: Why avoid water initially? Adding water to a fine nitroaromatic powder can create a slurry that increases the surface area of contamination and facilitates deeper penetration into porous laboratory surfaces. Dry mechanical collection must be performed first[3][6].
Step-by-Step Spill Response Methodology:
Evacuation & Assessment: Evacuate personnel from the immediate vicinity. Assess the spill size. If the spill is large or highly aerosolized, evacuate the lab and contact EHS immediately.
PPE Upgrade: Responders must don a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant suit, and heavy-duty gloves[5][9].
Dry Containment: Gently cover the spill with a damp paper towel to suppress dust generation, or use an inert absorbent material (e.g., sand or vermiculite) if the compound is dissolved in a solvent[5].
Mechanical Collection: Use a non-sparking plastic scoop or brush to sweep the material into a dedicated airtight hazardous waste container[3][6]. Validation: Inspect the surface with a flashlight held at a low angle to detect any remaining powder sheen.
Wet Decontamination: Wash the spill site thoroughly with soap and water to remove trace residues. Collect all contaminated water and cleaning materials into the hazardous waste container[9].
Fig 2: Sequential pathway for mitigating and decontaminating powder spills.
References
CN104045552A - Medicinal compound as neuroprotective agent - Google Patents. Google Patents. 1
Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PMC - NIH. 2
Safety Data Sheet - 2-Chloro-3-nitrobenzenesulfonamide. Angene Chemical. 7
Material Safety Data Sheet - 2-Nitrobenzenesulfonamide, 96%. Cole-Parmer. 3
SAFETY DATA SHEET - 3-Nitrobenzenesulfonamide. TCI Chemicals. 6
SAFETY DATA SHEET - 2-Nitrobenzenesulfonamide. Fisher Scientific. 9
SAFETY DATA SHEET - 2-Chloro-5-nitrobenzenesulfonamide. Pfaltz & Bauer. 5
Personal protective equipment for handling 2-Methoxy-4-nitrobenzenesulfonamide
Comprehensive Safety and Operational Guide: Handling 2-Methoxy-4-nitrobenzenesulfonamide Executive Summary & Chemical Profile 2-Methoxy-4-nitrobenzenesulfonamide (CAS: 746630-16-0) is a high-value synthetic intermediate...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide: Handling 2-Methoxy-4-nitrobenzenesulfonamide
Executive Summary & Chemical Profile
2-Methoxy-4-nitrobenzenesulfonamide (CAS: 746630-16-0) is a high-value synthetic intermediate frequently utilized in advanced drug discovery. It serves as a critical building block in the synthesis of 1 targeting the NMDA/PSD-95/nNOS pathway[1] and in the development of pyrrole derivatives acting as 2 for chronic heart failure[2]. Operating as a Senior Application Scientist, I have designed this protocol to bridge the gap between regulatory safety data and practical benchtop execution. Because this compound is typically handled as a fine, pale brown or white solid[2], managing airborne particulates and preventing dermal exposure are the primary operational directives.
Hazard Assessment & Causality
Effective safety protocols rely on understanding the why behind the rules. 2-Methoxy-4-nitrobenzenesulfonamide falls under the Globally Harmonized System (GHS) classification as a Category 2 Skin/Eye Irritant and a Category 3 Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritant)[3][4].
Respiratory Causality: The fine particulate nature of this solid means that standard transfer operations (like pouring or scraping) easily generate airborne dust. Inhalation of these particulates leads to immediate irritation of the mucous membranes[5]. Thus, engineering controls (fume hoods) are prioritized over personal respirators to eliminate the hazard at the source.
Dermal/Ocular Causality: The nitro and sulfonamide functional groups are highly reactive with the moisture present on human skin and the ocular conjunctiva, leading to localized chemical burns or severe irritation[3]. A robust, impermeable physical barrier is non-negotiable.
Quantitative PPE Specifications Matrix
To ensure a self-validating safety environment, PPE selection must be based on quantitative standards rather than subjective comfort.
PPE Category
Specification Standard
Quantitative/Material Requirement
Operational Causality
Hand Protection
EN 374 / ASTM D6978
Nitrile rubber; Minimum thickness: 0.11 mm (splash) or >0.38 mm (full contact); Breakthrough time > 480 min.
Provides a robust barrier against the solid compound and common reaction solvents (e.g., THF, Ethyl Acetate)[1].
Prevents dust accumulation on street clothing and provides a barrier against incidental contact.
Operational Workflow & PPE Integration
The following diagram illustrates the logical progression of handling this compound, integrating hazard mitigation directly into the workflow.
Figure 1: Operational workflow and hazard mitigation for 2-Methoxy-4-nitrobenzenesulfonamide.
Step-by-Step Handling Protocol
This methodology transforms standard handling into a self-validating system, ensuring that each step confirms the safety of the next.
Methodology for Safe Weighing and Reaction Setup:
Preparation and PPE Verification: Don your FR lab coat, ANSI Z87.1 goggles, and nitrile gloves.
Validation Step: Inspect gloves for micro-tears by inflating them slightly. Verify the fume hood monitor displays a safe face velocity between 80 and 120 fpm. If the alarm sounds, halt operations immediately.
Static Mitigation: 2-Methoxy-4-nitrobenzenesulfonamide powder can accumulate static charge, causing it to aerosolize or cling to surfaces.
Validation Step: Wipe the exterior of the weighing vessel with a damp, lint-free cloth. Observe the powder; if it clings erratically to the spatula, static is still present. Re-apply the damp cloth.
Weighing (Inside Fume Hood): Place the analytical balance at least 6 inches inside the fume hood to avoid edge turbulence. Open the chemical container only within this containment zone. Use a clean, grounded stainless steel spatula for transfer.
Solvent Addition: When synthesizing derivatives, the compound is often dissolved in solvents like tetrahydrofuran (THF) or ethyl acetate[1]. Add the solvent slowly down the interior side of the reaction vessel to minimize dust displacement. Keep the hood sash as low as ergonomically possible.
Decontamination: Once the reaction vessel is sealed, wipe down the balance and the fume hood surface with a solvent-dampened cloth (e.g., isopropanol) to capture any residual micro-dust.
Validation Step: Perform a visual inspection of the balance area under bright lighting; no pale brown or yellow powder residue should be visible.
Spill Response & Disposal Plan
A rapid, calculated response is required to prevent respiratory exposure during a spill.
Immediate Action for Solid Spills:
Isolate & Escalate: If the spill occurs outside the fume hood, immediately restrict access to the area. For spills exceeding 50 grams, upgrade PPE to include an N95 or P100 particulate respirator to prevent inhalation of aerosolized dust[4].
Contain and Collect (Wet Method): Do not dry sweep, as this will immediately aerosolize the irritant powder[4]. Instead, lightly mist the spill with a compatible solvent (e.g., water or a dilute alcohol solution) to bind the dust. Use a damp absorbent pad or a dedicated chemical spill scoop to collect the material.
Chemical Neutralization & Cleaning: Wash the contaminated surface thoroughly with soap and water. The compound is a known skin irritant, so ensure all residue is removed from the benchtop[3].
Disposal: Place all collected waste, including contaminated gloves, spatulas, and absorbent pads, into a clearly labeled, sealable hazardous waste container. Dispose of as "Solid Organic Hazardous Waste" in accordance with local environmental regulations. Do not flush down the sink, as the ecological impact of substituted nitrobenzenesulfonamides requires specialized high-temperature incineration[3].
References
Title: CN104045552A - Medicinal compound as neuroprotective agent | Source: Google Patents | URL:1
Title: US8026237B2 - Pyrrole derivatives as pharmaceutical agents | Source: Google Patents | URL:2